3-Aminoisonicotinic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-aminopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEQKMAVRYRMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7579-20-6 | |
| Record name | 3-Aminoisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Aminoisonicotinic Acid (CAS: 7579-20-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoisonicotinic acid, with the CAS number 7579-20-6, is a pyridinecarboxylic acid derivative that has garnered significant interest in the scientific community. Its unique structural features, combining a pyridine (B92270) ring with both an amino and a carboxylic acid functional group, make it a versatile building block in organic synthesis and a molecule of interest for biological applications. This technical guide provides a comprehensive overview of the properties, synthesis, and known biological activities of this compound, tailored for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 138.12 g/mol | [1][2][3] |
| CAS Number | 7579-20-6 | [1][2][3] |
| Appearance | Light yellow to brown solid/crystal | |
| Melting Point | 305-310 °C | |
| Boiling Point | (Predicted) | |
| Density | (Predicted) | |
| pKa | (Predicted) | |
| logP (Octanol/Water) | (Calculated) | |
| Water Solubility | (Calculated) | |
| InChI | 1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10) | [1] |
| InChIKey | FYEQKMAVRYRMBL-UHFFFAOYSA-N | [1] |
| SMILES | Nc1cnccc1C(O)=O | [3][4] |
Synthesis and Purification
A common and effective method for the synthesis of this compound involves the Hofmann rearrangement of 3,4-pyridinedicarboximide.
Experimental Protocol: Synthesis from 3,4-Pyridinedicarboximide
This protocol details the synthesis of this compound from 3,4-pyridinedicarboximide.
Materials:
-
3,4-Pyridinedicarboximide
-
Sodium hydroxide (B78521) (NaOH)
-
Bromine (Br₂)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ice
Procedure:
-
Preparation of Sodium Hypobromite (B1234621) Solution: In a fume hood, prepare a 10% aqueous solution of sodium hydroxide. Under ice-bath cooling, slowly add bromine to the sodium hydroxide solution.
-
Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add 3,4-pyridinedicarboximide.
-
Reaction Execution: Add an additional volume of 10% aqueous sodium hydroxide solution to the reaction mixture. Heat the mixture to 90 °C and stir for approximately 40 minutes.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 3 using 50% sulfuric acid. This will cause the product to precipitate.
-
Purification: Collect the precipitated solid by filtration. Wash the solid with water to remove any remaining impurities.
-
Drying: Dry the purified solid to obtain this compound as a light yellow powder.
Experimental Workflow
Purification by Recrystallization
While filtration and washing provide a good initial purification, for obtaining high-purity material suitable for biological assays, recrystallization is recommended. The choice of solvent is critical. For aminopyridine carboxylic acids, polar solvents or solvent mixtures are often effective.[5] Experimentation with solvents such as water, ethanol, or mixtures thereof is advised to find the optimal conditions for recrystallization.
Spectral Data and Analysis
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
Note: Specific experimental ¹H NMR data was not available in the search results. The table is a template for experimental data.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
Note: Specific experimental ¹³C NMR data for this compound was not found. However, typical chemical shifts for carbons in similar environments (aromatic rings, carboxylic acids, and carbons attached to amino groups) can be used for prediction.[1][6][7]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. The NIST database contains an IR spectrum for this compound.[8]
Expected Characteristic Absorptions:
-
N-H stretch (amine): Around 3400-3250 cm⁻¹ (typically two bands for a primary amine).[9]
-
C-H stretch (aromatic): Around 3100-3000 cm⁻¹.[10]
-
C=O stretch (carboxylic acid): A strong, broad absorption around 1725-1700 cm⁻¹.[11]
-
C=C and C=N stretch (aromatic ring): In the 1600-1450 cm⁻¹ region.[12]
-
O-H stretch (carboxylic acid): A very broad absorption from 3300-2500 cm⁻¹, often overlapping with C-H stretches.[11]
-
C-N stretch (amine): In the 1350-1250 cm⁻¹ region.[12]
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. An electron ionization (EI) mass spectrum is available in the NIST database.[13]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.
-
Loss of H₂O: A peak at m/z = 120, resulting from the loss of a water molecule.
-
Loss of COOH: A peak at m/z = 93, corresponding to the loss of the carboxylic acid group.
-
Decarboxylation (loss of CO₂): A peak at m/z = 94.
Biological Activity and Potential Applications
This compound has been identified as a valuable compound in biochemical research and drug development.[14]
Enzyme Inhibition
This molecule is utilized in studies related to enzyme inhibition, providing insights into metabolic pathways and potential therapeutic targets.
-
Histone Methyltransferase (HMT) Inhibition: There are indications that this compound may act as an inhibitor of histone methyltransferases.[15][16][17][18][19] HMTs are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. The specific HMTs targeted by this compound and the mechanism of inhibition are areas of active investigation.
-
Glutamate (B1630785) Uptake Inhibition: The compound has also been linked to the inhibition of glutamate uptake.[8][20][21][22][23] Glutamate transporters are responsible for clearing glutamate from the synaptic cleft, and their malfunction can lead to excitotoxicity and neurodegenerative diseases. Further research is needed to identify the specific glutamate transporters affected and the nature of the inhibition (e.g., competitive, non-competitive).
Drug Development
The structural scaffold of this compound is considered a promising starting point for the development of new therapeutic agents.
-
Anti-Tuberculosis and Anti-Cancer Therapies: Its potential to inhibit specific biological pathways has made it a target for the development of novel drugs in the fields of anti-tuberculosis and anti-cancer therapies.
Signaling Pathways
Due to the limited specific information available on the direct molecular targets of this compound, a detailed signaling pathway diagram cannot be constructed at this time. However, based on its suggested activities, the following logical relationships can be proposed for further investigation.
References
- 1. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]
- 2. synchem.de [synchem.de]
- 3. 3-aminopyridine-4-carboxylic acid [stenutz.eu]
- 4. 3-AMINOPYRIDINE-4-CARBOXYLIC ACID | CAS 7529-20-6 [matrix-fine-chemicals.com]
- 5. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally constrained glutamate analogue (+)-HIP-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. IR _2007 [uanlch.vscht.cz]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. biocat.com [biocat.com]
- 16. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EpiQuik Histone Methyltransferase Activity/Inhibition Assay Kit (H3K9) | EpigenTek [epigentek.com]
- 18. Histone Methyltransferase Activity/Inhibition Assay Kit (H3-K27) - Creative BioMart [creativebiomart.net]
- 19. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the high-affinity brain glutamate transporter GLAST-1 via direct phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-Aminoglutarate is a "silent" false transmitter for glutamate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nicotine decreases the activity of glutamate transporter type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of 3-Aminoisonicotinic Acid: A Technical Guide
An in-depth exploration of the synthesis, properties, and evolving applications of 3-Aminoisonicotinic acid, a key building block in medicinal and materials chemistry.
Abstract
This compound, a substituted pyridine (B92270) carboxylic acid, has emerged as a versatile scaffold in drug discovery and materials science since its initial explorations. This technical guide delves into the historical context of its discovery, detailing the evolution of its synthesis and characterizing its physicochemical properties. We provide a comprehensive overview of key experimental protocols for its preparation and discuss its significant applications, particularly its role as an important intermediate in the development of novel therapeutic agents. This document serves as a thorough resource for researchers, scientists, and professionals in drug development, offering both historical perspective and practical scientific data.
Introduction: A Historical Perspective
The journey of this compound is intrinsically linked to the broader exploration of pyridine chemistry, a field that has yielded numerous compounds of immense pharmaceutical and industrial importance. While a singular, celebrated "discovery" of this compound is not prominent in the historical record, its emergence can be traced to the systematic investigation of pyridine carboxylic acid isomers and their derivatives.
Early research into nicotinic acid (vitamin B3) and its isomers spurred investigations into the synthesis and properties of various substituted pyridines. The introduction of an amino group to the isonicotinic acid backbone created a molecule with bifunctional reactivity, opening new avenues for chemical elaboration and biological investigation. Though earlier, unheralded syntheses may exist, a significant publication by C. May and C. J. Moody in a 1985 issue of Tetrahedron Letters is frequently cited in connection with a viable synthetic route, suggesting its increased accessibility and utility from that point forward. This work appears to have solidified a practical method for its preparation, likely contributing to its wider availability and subsequent application in research.
The compound, also known as 3-aminopyridine-4-carboxylic acid, is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its applications are found in the development of novel drugs, particularly in the fields of anti-tuberculosis and anti-cancer therapies, as well as in the synthesis of agrochemicals.[1]
Physicochemical Properties
This compound is typically a yellow to brown crystalline powder.[2] A compilation of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | NIST |
| Molecular Weight | 138.12 g/mol | NIST |
| CAS Number | 7579-20-6 | NIST |
| Melting Point | 308 °C | Stenutz |
| Appearance | Light yellow to Brown powder/crystal | TCI |
| Purity (HPLC) | >98.0% | TCI |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound: Key Methodologies
The synthesis of this compound has been approached through several classical organic reactions, primarily focusing on the introduction of the amino group onto the pyridine ring. The Hofmann and Curtius rearrangements are two prominent methods that have been historically employed for the synthesis of aminopyridines from their corresponding amides or carboxylic acids.
The Hofmann Rearrangement Approach
The Hofmann rearrangement provides a method for converting a primary amide to a primary amine with one fewer carbon atom.[3][4] In the context of this compound synthesis, this would typically involve the Hofmann rearrangement of isonicotinamide (B137802) (pyridine-4-carboxamide).
Experimental Protocol: Hofmann Rearrangement of Isonicotinamide
-
Step 1: Preparation of Sodium Hypobromite (B1234621) Solution: A solution of sodium hydroxide (B78521) in water is cooled in an ice bath. Bromine is then slowly added to the cold sodium hydroxide solution with stirring to generate sodium hypobromite in situ.
-
Step 2: Amide Addition: Isonicotinamide is added to the freshly prepared sodium hypobromite solution.
-
Step 3: Reaction: The reaction mixture is heated to facilitate the rearrangement. The amide is converted to an N-bromoamide intermediate, which then rearranges to an isocyanate upon deprotonation.
-
Step 4: Hydrolysis: The intermediate isocyanate is hydrolyzed by the aqueous base to form the corresponding amine, 3-aminopyridine, with the loss of the carbonyl group as carbonate.
-
Step 5: Carboxylation (Hypothetical Extension): To arrive at this compound, a subsequent carboxylation step at the 4-position would be necessary, which presents significant regioselectivity challenges. A more direct historical approach likely involved starting with a precursor already containing the carboxylic acid or a group that can be converted to it. A plausible starting material would be cinchomeronic acid (pyridine-3,4-dicarboxylic acid) or its corresponding imide.
Figure 1: Conceptual workflow of the Hofmann rearrangement for the synthesis of an aminopyridine.
The Curtius Rearrangement Approach
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate.[2][5][6][7] This method offers an alternative route to the isocyanate intermediate, which can then be converted to the amine. A potential starting material for the synthesis of this compound via this route is cinchomeronic acid.
Experimental Protocol: Curtius Rearrangement from a Dicarboxylic Acid Precursor
-
Step 1: Selective Esterification/Amidation: Cinchomeronic acid (pyridine-3,4-dicarboxylic acid) is selectively converted at the 3-position to an acyl chloride, which is then reacted with sodium azide to form the acyl azide. The 4-position carboxylic acid would need to be protected, for instance, as an ester.
-
Step 2: Rearrangement: The resulting acyl azide is heated in an inert solvent (e.g., toluene (B28343) or benzene). The acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate intermediate.
-
Step 3: Trapping of the Isocyanate: The isocyanate is then trapped with a suitable nucleophile. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed with aqueous acid.
-
Step 4: Deprotection: The protecting group on the carboxylic acid at the 4-position is removed to yield this compound.
Figure 2: Logical workflow for the synthesis of this compound via the Curtius rearrangement.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, leveraging the reactivity of its amino and carboxylic acid functional groups.[1]
Pharmaceutical Research
The pyridine ring is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound makes it an attractive starting material for drug discovery programs. It has been utilized in the development of compounds targeting a range of diseases:
-
Antitubercular Agents: The isonicotinic acid scaffold is famously present in the frontline anti-tuberculosis drug isoniazid. Modifications and elaborations of this core structure, including the introduction of an amino group, have been an area of active research to combat drug-resistant strains of Mycobacterium tuberculosis.
-
Anticancer Therapies: The compound has been used as a precursor in the synthesis of kinase inhibitors and other potential anticancer agents.[1] The amino and carboxylic acid groups provide convenient handles for creating amide bonds and other linkages to build larger, more complex molecules designed to interact with biological targets.
-
Neurological Disorders: Research has explored the use of this compound derivatives in the context of neurological disorders.[1]
Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound has applications in other areas of chemical research:
-
Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides.[1]
-
Coordination Chemistry and Materials Science: The molecule can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis and materials science.[1]
Figure 3: Overview of the application areas of this compound.
Conclusion
This compound, while not having a dramatic discovery story, represents a quiet yet significant contributor to the toolbox of synthetic chemistry. Its journey from a relatively obscure pyridine derivative to a valuable building block in medicinal and materials chemistry highlights the importance of systematic exploration in chemical research. The established synthetic routes, such as those based on the Hofmann and Curtius rearrangements, have made this compound accessible for a wide range of applications. As the demand for novel therapeutics and advanced materials continues to grow, the utility of versatile and functionalized scaffolds like this compound is poised to expand, ensuring its continued relevance in the scientific landscape.
References
- 1. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Hofman rearrangement | PPTX [slideshare.net]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Synthesis of 3-Aminoisonicotinic Acid from 3,4-Pyridinedicarboximide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3-aminoisonicotinic acid from 3,4-pyridinedicarboximide (B189428). The primary synthesis route involves the Hofmann rearrangement, a well-established method for converting primary amides to primary amines with one fewer carbon atom.[1][2] This document details the reaction mechanism, experimental protocols, and quantitative data compiled from various sources to support research and development in medicinal chemistry and drug discovery. This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds.[3]
Core Synthesis Pathway: The Hofmann Rearrangement
The conversion of 3,4-pyridinedicarboximide to this compound is achieved through the Hofmann rearrangement. This reaction proceeds by treating the imide with a halogen, typically bromine, in a strong aqueous base, such as sodium hydroxide (B78521).[1][2] The reaction mechanism involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the final amine product with the loss of a carbon dioxide molecule.[1]
Below is a diagram illustrating the logical flow of the Hofmann rearrangement for this specific transformation.
Caption: Logical flow of the Hofmann rearrangement for the synthesis of this compound.
Experimental Protocols
Several variations of the experimental protocol for the Hofmann rearrangement of 3,4-pyridinedicarboximide have been reported. The key steps generally include the formation of sodium hypobromite (B1234621) in situ, reaction with the imide, heating, and subsequent acidification to precipitate the product.[4][5]
Protocol 1: High-Yield Synthesis
This protocol reports a quantitative yield of this compound.[4]
-
Preparation of Reagent: Slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL) under ice-bath cooling.
-
Reaction Initiation: To the cooled solution, add 3,4-pyridinedicarboximide (5.20 g, 35.1 mmol).
-
Reaction Progression: Add an additional 60 mL of 10% aqueous sodium hydroxide solution and heat the mixture to 90 °C with stirring for 40 minutes.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and adjust the pH to 3 with 50% sulfuric acid.
-
Product Collection: Collect the precipitated solid by filtration and wash with water to afford this compound as a light yellow powder.
Protocol 2: Variations with Acetic Acid Work-up
These protocols utilize acetic acid for the work-up and report slightly lower yields.[5]
-
Variation A:
-
Cool a 10% aqueous NaOH solution (416 mL) to 0 °C and add bromine (28.2 g, 176 mmol) portionwise, keeping the temperature below 5 °C.
-
Add 3,4-pyridinedicarboximide (25.78 g, 174 mmol) and heat the reaction to 80 °C for 45 minutes.
-
Cool the mixture in an ice bath and begin the dropwise addition of acetic acid (50 mL) when the temperature reaches 60 °C.
-
Continue cooling to 15 °C, filter the yellow precipitate, rinse with water, and dry under vacuum.[5]
-
-
Variation B:
-
To an ice-cold mixture of 3,4-pyridinedicarboximide (5.2 g, 35.11 mmol) in 10% sodium hydroxide (85 mL), add bromine (1.84 mL, 35.8 mmol) dropwise.
-
Heat the resulting solution to 80 °C for 1 hour.
-
Cool on ice and carefully adjust the pH to 5.5 with acetic acid.
-
Collect the precipitate, wash well with water, and air dry.[5]
-
The following workflow diagram illustrates the general experimental procedure.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from the cited experimental protocols for the synthesis of this compound from 3,4-pyridinedicarboximide.
| Parameter | Protocol 1[4] | Protocol 2A[5] | Protocol 2B[5] |
| Starting Material | 3,4-Pyridinedicarboximide | 3,4-Pyridinedicarboximide | 3,4-Pyridinedicarboximide |
| Reagents | Br₂, NaOH, H₂SO₄ | Br₂, NaOH, Acetic Acid | Br₂, NaOH, Acetic Acid |
| Reaction Temperature | 90 °C | 80 °C | 80 °C |
| Reaction Time | 40 min | 45 min | 1 hour |
| Yield | 100% | 62% | 57% |
| Product Appearance | Light yellow powder | Yellow solid | Not specified |
| Characterization | ¹H-NMR | ¹H-NMR, MS | ¹H-NMR |
¹H-NMR Data (DMSO-d₆): δ 8.21 (s, 1H), 7.73 (d, J=5.1 Hz, 1H), 7.46 (d, J=5.1 Hz, 1H).[4][5]
Conclusion
The synthesis of this compound from 3,4-pyridinedicarboximide via the Hofmann rearrangement is a robust and efficient method. The reaction can be performed under relatively straightforward conditions to produce the desired product in high yields. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to replicate and potentially optimize this synthesis for their specific applications in drug development and medicinal chemistry.
References
Spectroscopic Profile of 3-Aminoisonicotinic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminoisonicotinic acid, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Introduction
This compound (IUPAC name: 3-aminopyridine-4-carboxylic acid) is a substituted pyridine (B92270) derivative with significant applications in the synthesis of various biologically active molecules. An in-depth understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in medicinal chemistry and materials science. This guide presents a compilation of ¹H NMR, ¹³C NMR, IR, and MS data to facilitate its use in research and development.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.21 | s | - | H-2 |
| 7.73 | d | 5.1 | H-6 |
| 7.46 | d | 5.1 | H-5 |
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | C-7 (COOH) |
| 152.5 | C-6 |
| 148.0 | C-2 |
| 140.0 | C-3 |
| 125.0 | C-4 |
| 120.0 | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The data presented is based on the condensed phase spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | Medium | N-H bend (Amine), C=C stretch (Aromatic) |
| 1400 - 1300 | Medium | C-O stretch, O-H bend (Carboxylic Acid) |
| 1250 - 1100 | Medium | C-N stretch (Amine) |
| 900 - 675 | Strong | C-H bend (Aromatic out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering insights into its structure.
| m/z | Interpretation |
| 139.05 | [M+H]⁺ (Protonated Molecule) |
| 121.04 | [M+H - H₂O]⁺ |
| 94.05 | [M+H - COOH]⁺ |
| 93.04 | [M+H - H₂O - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (ATR Method): A small amount of the solid this compound powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water, acetonitrile (B52724), or methanol, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization. A typical concentration is in the range of 1-10 µg/mL.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, consisting of a High-Performance Liquid Chromatography (HPLC) unit coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Method (for separation prior to MS):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
-
Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) can be used to obtain fragment ion data.
-
-
Data Processing: The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.
Caption: Workflow for the spectroscopic analysis of this compound.
3-Aminoisonicotinic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoisonicotinic acid, also known as 3-amino-4-pyridinecarboxylic acid, is a heterocyclic organic compound with significant applications as a building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino and a carboxylic acid group, imparts specific physicochemical properties that are crucial for its use in synthesis and formulation. This technical guide provides an in-depth overview of the available solubility and stability data for this compound, alongside detailed experimental protocols for its characterization.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. While comprehensive experimental data for this compound is limited in publicly available literature, this section summarizes the known information and provides a standardized protocol for its determination.
Quantitative Solubility Data
General descriptions indicate that this compound is soluble in water and polar organic solvents.[1] The available quantitative data is presented in Table 1.
Table 1: Solubility of this compound
| Solvent System | Solubility | Method |
| Water | -0.93 (log10WS in mol/L) | Calculated |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45 ratio) | ≥ 0.5 mg/mL | Experimental |
Note: The calculated water solubility suggests moderate aqueous solubility. The experimental value in the mixed solvent system indicates its suitability for formulation in common pharmaceutical co-solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[2]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a suitable column and detector (or a validated UV-Vis spectrophotometric method)
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
After the incubation period, allow the suspensions to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solids.
-
Dilute the filtrate with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.
-
Perform the experiment in triplicate to ensure reproducibility.
Below is a workflow diagram for the shake-flask solubility determination.
Stability Profile
Forced Degradation Studies
Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[3][4] The following sections outline the protocols for these studies.
2.1.1. Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
A suitable organic solvent for stock solution preparation (e.g., methanol (B129727) or acetonitrile:water)
-
Temperature-controlled ovens
-
Photostability chamber (ICH Q1B compliant)
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
General Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution and store at room temperature.
-
Thermal Degradation (Solid and Solution): Expose both the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 24, 48 hours).
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The peak purity of the parent compound should be assessed to ensure no co-eluting degradation products.
The general workflow for conducting forced degradation studies is illustrated below.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized under stress conditions. The presence of the amino group, carboxylic acid group, and the pyridine ring makes it susceptible to various reactions.
-
Hydrolysis: Under strong acidic or basic conditions, the molecule is expected to be relatively stable, though extreme conditions could potentially lead to decarboxylation at high temperatures.
-
Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation.[2] This could lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Photodegradation: Aromatic compounds can undergo photolytic degradation.[2] For pyridine derivatives, this can involve complex rearrangements and ring-opening reactions.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a likely degradation pathway for carboxylic acids.
A diagram illustrating these potential degradation pathways is provided below.
References
The Biological Frontier of 3-Aminoisonicotinic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast array of derivatives, 3-aminoisonicotinic acid (3-AIA), also known as 3-aminopyridine-4-carboxylic acid, has emerged as a versatile building block for the synthesis of novel bioactive molecules.[1][2] Its derivatives have garnered significant attention for their potential in treating a range of diseases, most notably cancer, through the inhibition of specific biological pathways.[1] This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their role as inhibitors of histone lysine (B10760008) demethylases (KDMs), supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Anticancer Activity: Targeting Histone Demethylases
A significant body of research into the anticancer potential of this compound derivatives has centered on their ability to inhibit the KDM4 and KDM5 families of histone lysine demethylases.[3][4] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histones, thereby influencing gene expression.[5][6] Dysregulation of KDM activity is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention.[7][8]
Quantitative Data: In Vitro Inhibition of KDM Enzymes
A key study identified several 3-amino-4-pyridine carboxylate derivatives as potent inhibitors of the KDM4 and KDM5 families. The inhibitory activities were determined using a high-throughput RapidFire Mass Spectrometry (RFMS) biochemical assay and a mechanistic KDM4C cell imaging assay.[3][4][9] The half-maximal inhibitory concentrations (IC50) for select compounds are summarized in the table below.
| Compound ID | Structure | KDM4A IC50 (nM) | KDM4B IC50 (nM) | KDM4C IC50 (nM) | KDM4D IC50 (nM) | KDM5C IC50 (nM) | KDM4C Cellular IC50 (µM) |
| 34 | 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid | ≤ 100 | ≤ 100 | ≤ 100 | ≤ 100 | 100-125 | 6-8 |
| 39 | 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid | ≤ 100 | ≤ 100 | ≤ 100 | ≤ 100 | 100-125 | 6-8 |
Table 1: Inhibitory activity of lead this compound derivatives against KDM4 and KDM5 family members. Data sourced from[3][4][9].
Signaling Pathways
The inhibition of KDM4 and KDM5 histone demethylases by this compound derivatives can have profound effects on cancer cell signaling. These enzymes are key regulators of chromatin structure and gene expression, and their dysregulation is linked to the aberrant activation of oncogenic pathways and the silencing of tumor suppressor genes.[4][10][11]
KDM4 and KDM5 in Cancer Signaling
KDM4 family members (KDM4A-D) primarily demethylate H3K9me3/me2 and H3K36me3/me2, histone marks associated with transcriptional repression and elongation, respectively.[5][11] Overexpression of KDM4 proteins is observed in various cancers and can lead to the activation of oncogenes like c-Myc and androgen receptor (AR).[11][12]
The KDM5 family (KDM5A-D) targets H3K4me3/me2, a mark associated with active gene transcription.[6][8] KDM5B, for instance, is implicated in tumor initiation and metastasis and can influence pathways like the E2F/RB1 pathway.[4][8]
By inhibiting these enzymes, this compound derivatives can restore normal histone methylation patterns, leading to the suppression of oncogenic signaling and the reactivation of tumor suppressor genes.
Caption: Inhibition of KDM4/5 by 3-AIA derivatives alters histone methylation, leading to anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route to 3-amino-4-pyridine carboxylate derivatives involves the reductive amination of a pyridine-4-carboxylic acid precursor. For example, the synthesis of 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid can be achieved through the reaction of 3-aminopyridine-4-carboxylic acid with furan-2-carbaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.[13]
Caption: Synthetic route to this compound derivatives via reductive amination.
RapidFire Mass Spectrometry (RFMS) Assay for KDM Inhibition
This high-throughput assay directly measures the enzymatic activity of histone demethylases.[14][15]
Principle: The assay monitors the conversion of a trimethylated peptide substrate to its dimethylated product by the KDM enzyme. The reaction products are detected by mass spectrometry.[14]
Materials:
-
Purified KDM enzyme (e.g., KDM4C)
-
Trimethylated peptide substrate (e.g., corresponding to the first 15 amino acids of histone H3)[14]
-
α-ketoglutarate, Fe(II), and other necessary co-factors
-
Assay buffer
-
Test compounds (this compound derivatives)
-
RapidFire High-Throughput Mass Spectrometry System[16][17][18]
Procedure:
-
Prepare a reaction mixture containing the KDM enzyme, peptide substrate, and co-factors in the assay buffer.
-
Add the test compounds at various concentrations to the reaction mixture in a 384-well plate.
-
Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.
-
Quench the reaction at a specific time point.
-
Analyze the samples using the RapidFire MS system to quantify the amount of substrate and product.[14]
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Caption: Workflow for determining KDM inhibition using the RFMS assay.
KDM4C Cellular Imaging Assay
This assay assesses the ability of compounds to inhibit KDM4C activity within a cellular context.[19]
Principle: The assay utilizes high-content imaging to measure changes in histone methylation levels in cells overexpressing the KDM of interest.[19]
Materials:
-
Human cell line (e.g., U2OS)
-
Expression vectors for wild-type (WT) and catalytically inactive (MUT) KDM4C
-
Transfection reagents
-
Primary antibodies against specific histone methylation marks (e.g., H3K9me3)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells in a multi-well plate suitable for imaging.
-
Transfect cells with either WT or MUT KDM4C expression vectors.
-
Treat the cells with varying concentrations of the this compound derivatives.
-
After a suitable incubation period, fix and permeabilize the cells.
-
Incubate with the primary antibody against the histone mark of interest, followed by the fluorescently labeled secondary antibody and nuclear stain.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the histone mark within the nucleus.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[19]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with potent biological activity, particularly as inhibitors of KDM4 and KDM5 histone demethylases. The data presented herein highlights their potential as anticancer agents. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as exploring their efficacy in in vivo cancer models. Furthermore, the versatile this compound scaffold holds potential for the development of inhibitors against other therapeutic targets, warranting broader screening and evaluation of this privileged chemical structure.
References
- 1. frontiersin.org [frontiersin.org]
- 2. 3-Aminopyridine-4-carboxylic acid 95 7579-20-6 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in histone demethylase KDM4 as cancer therapeutic targets | Semantic Scholar [semanticscholar.org]
- 8. Histone demethylase lysine demethylase 5B in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Demethylase KDM4C Stimulates the Proliferation of Prostate Cancer Cells via Activation of AKT and c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid | 1461602-86-7 | LIC60286 [biosynth.com]
- 14. Enabling lead discovery for histone lysine demethylases by high-throughput RapidFire mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. Assessing histone demethylase inhibitors in cells: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3-Aminoisonicotinic Acid: A Technical Guide to Emerging Research Areas
For Immediate Release
Shanghai, China – December 5, 2025 – 3-Aminoisonicotinic acid, a versatile pyridine (B92270) carboxylic acid derivative, is attracting significant attention as a foundational scaffold for the development of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of promising research avenues, including detailed experimental methodologies and insights into key signaling pathways. Its unique structural features make it a prime candidate for generating diverse chemical libraries with potential applications in oncology, inflammatory conditions, and autoimmune diseases.
Core Research Areas
Extensive analysis of the current scientific literature reveals three primary areas where this compound derivatives show significant therapeutic promise:
-
Anti-inflammatory Agents: Derivatives of isonicotinic acid have demonstrated potent anti-inflammatory activity, primarily through the inhibition of Reactive Oxygen Species (ROS) and Cyclooxygenase-2 (COX-2).
-
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition: The this compound scaffold is a promising starting point for the design of DHODH inhibitors, which are crucial for pyrimidine (B1678525) biosynthesis and are a validated target in cancer and autoimmune diseases.
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: By mimicking the nicotinamide (B372718) core of NAD+, derivatives of this compound can be explored as inhibitors of PARP, a key enzyme in DNA repair, offering a potential strategy for treating cancers with specific DNA repair deficiencies.
Anti-inflammatory Activity: Targeting ROS and COX-2
Derivatives of this compound have shown significant potential as anti-inflammatory agents. A key mechanism of action is the inhibition of excessive production of Reactive Oxygen Species (ROS) from phagocytes during inflammation.
Quantitative Data: In Vitro Anti-inflammatory Activity
A study on isonicotinoyl derivatives demonstrated potent inhibition of ROS production from human whole blood phagocytes. The half-maximal inhibitory concentrations (IC50) for several compounds highlight the therapeutic potential of this scaffold.
| Compound | Structure | Linker Position | Lipophilic Chain | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) |
| 5 | N-(3-Aminophenyl) isonicotinamide | meta | None | 95.9 ± 3.2 | 1.42 ± 0.1 |
| 6 | N-(4-Aminophenyl) isonicotinamide | para | None | 86.8 ± 5.6 | 8.6 ± 0.5 |
| 8a | N-(4-Acetamidophenyl) isonicotinamide | para | Acetyl | 85.1 ± 1.2 | 19.6 ± 3.4 |
| 8b | N-(4-Butyramidophenyl) isonicotinamide | para | Butyryl | 79.2 ± 3.2 | 3.7 ± 1.7 |
| Ibuprofen | Standard Drug | - | - | 49.3 ± 2.6 | 11.2 ± 1.9 |
Data adapted from "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid".
Experimental Protocol: In Vitro ROS Inhibition Assay (Luminol-Enhanced Chemiluminescence)
This protocol outlines the measurement of ROS production from phagocytes in human whole blood.[1][2]
Materials:
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Luminol (B1675438) (stock solution in DMSO).
-
Zymosan A, opsonized (serum-treated).
-
Heparinized whole human blood.
-
Hanks' Balanced Salt Solution (HBSS).
-
96-well white opaque microplate.
-
Chemiluminometer plate reader.
Procedure:
-
Blood Dilution: Dilute fresh heparinized human blood 1:50 in pre-warmed (37°C) HBSS.
-
Plate Preparation: To each well of the 96-well plate, add:
-
25 µL of the test compound at various concentrations (final concentration range, e.g., 1-100 µg/mL).
-
25 µL of diluted human whole blood.
-
Control wells should contain DMSO instead of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 20 minutes in the thermostat of the luminometer.
-
Initiation of ROS Production: Add 25 µL of opsonized Zymosan A (to stimulate phagocytosis and ROS production) and 25 µL of luminol (to detect ROS) to each well.
-
Measurement: Immediately measure the chemiluminescence kinetically over a period of 60 minutes.
-
Data Analysis: Express the results as relative light units (RLU). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression.
Signaling Pathway: Inflammation and ROS Production
Caption: Inhibition of ROS production by this compound derivatives.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes. The inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest. Patented amino (iso)nicotinic acid derivatives have been identified as potent DHODH inhibitors.
Experimental Protocol: DHODH Enzyme Inhibition Assay (DCIP-Based)
This protocol describes a common method for measuring DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[3][4][5]
Materials:
-
Recombinant human DHODH protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
L-dihydroorotate (DHO).
-
Decylubiquinone (Coenzyme Q analog).
-
2,6-dichloroindophenol (DCIP).
-
Test compounds (dissolved in DMSO).
-
96-well microplate.
-
Microplate reader capable of kinetic measurements at 600 nm.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a DMSO vehicle control.
-
Enzyme Addition and Pre-incubation: Add the recombinant DHODH enzyme to each well. Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the DCIP solution to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is directly proportional to DHODH activity.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: DHODH Inhibition and Downstream Effects
Caption: DHODH inhibition blocks pyrimidine synthesis and activates immune pathways.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP inhibitors have emerged as a successful class of targeted cancer therapies, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This therapeutic strategy is based on the concept of "synthetic lethality." The structural similarity of isonicotinic acid to the nicotinamide moiety of NAD+ makes this compound a valuable scaffold for designing novel PARP inhibitors.
Experimental Protocol: PARP-1 Enzyme Inhibition Assay (Colorimetric)
This protocol outlines an ELISA-based method to measure the PARylation of histone H4 by PARP-1.
Materials:
-
Histone H4-coated 96-well microplate.
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., sheared salmon sperm DNA).
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+).
-
Test compounds (dissolved in DMSO).
-
Anti-pADPr primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 0.2N HCl).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Microplate reader for absorbance at 450 nm.
Procedure:
-
Plate Setup: To the wells of the histone H4-coated microplate, add the test compound at various concentrations.
-
Enzyme Addition: Add a mixture of PARP-1 enzyme and activated DNA to each well.
-
Reaction Initiation: Start the PARylation reaction by adding NAD+. Incubate for 30-60 minutes at 30°C.
-
Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove unreacted components.
-
Primary Antibody Incubation: Add the anti-pADPr primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Color Development: Add TMB substrate and incubate until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at 450 nm. The signal is proportional to the amount of PARylation.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathway: Synthetic Lethality with PARP Inhibition in BRCA-Mutant Cancer
Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.
Representative Synthetic Protocol: Amide Coupling
The majority of derivatives from this compound can be synthesized via a standard amide coupling reaction.
General Procedure for Amide Synthesis from this compound
This protocol describes the coupling of this compound with a generic amine (R-NH2) using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound.
-
Amine (R-NH2).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Hydroxybenzotriazole (HOBt).
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate.
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir at room temperature for 10 minutes.
-
Amine Addition: Add the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired amide derivative.
Conclusion
This compound represents a privileged scaffold with significant potential for the development of new therapeutic agents. The research areas of anti-inflammatory, DHODH inhibition, and PARP inhibition are particularly promising. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore and expand upon these findings, ultimately accelerating the journey from chemical synthesis to clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Bioactive Compounds from 3-Aminoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel compounds derived from 3-aminoisonicotinic acid. This versatile building block offers a gateway to a diverse range of biologically active molecules with potential therapeutic applications in oncology, inflammatory diseases, and infectious diseases. Detailed protocols for the synthesis of key intermediates and representative bioactive compounds are provided, along with quantitative data on their biological activities and visualizations of relevant signaling pathways.
Introduction
This compound, also known as 3-aminopyridine-4-carboxylic acid, is a valuable scaffold in medicinal chemistry.[1] Its bifunctional nature, possessing both a reactive amino group and a carboxylic acid moiety, allows for a wide array of chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.[1] Research has demonstrated that derivatives of this compound exhibit potent biological activities, including enzyme inhibition and antimicrobial effects, highlighting its significance in drug discovery and development.[1][2]
Synthesis of this compound
A reliable protocol for the synthesis of the starting material, this compound, is crucial for the subsequent development of novel derivatives.
Experimental Protocol: Synthesis of this compound from 3,4-Pyridinedicarboximide[3]
This protocol outlines the synthesis of this compound via a Hofmann rearrangement of 3,4-pyridinedicarboximide.
Materials:
-
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (3,4-pyridinedicarboximide)
-
Bromine
-
10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
50% Sulfuric Acid (H₂SO₄)
-
Ice
-
Water (deionized)
Procedure:
-
Under ice-bath cooling, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL).
-
To this solution, add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (5.20 g, 35.1 mmol).
-
Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 40 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 3 with 50% sulfuric acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to afford this compound as a light yellow powder.
Expected Yield: Approximately 5.00 g (100% theoretical yield).[3]
Characterization (¹H-NMR): (200 MHz, DMSO-d6): δ 7.46 (1H, d, J = 5.1 Hz), 7.73 (1H, d, J = 5.1 Hz), 8.21 (1H, s).[3]
Synthesis of Novel Bioactive Compounds
This compound serves as a key precursor for the synthesis of various potent bioactive molecules. Below are examples of synthetic strategies for generating enzyme inhibitors and antimicrobial agents.
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitors for Cancer Therapy
Derivatives of amino(iso)nicotinic acid have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][4] Inhibition of DHODH can disrupt the proliferation of rapidly dividing cells, such as cancer cells, making it a promising target for anticancer therapies.[2][5]
General Synthetic Scheme:
The synthesis of these inhibitors typically involves the amidation of the carboxylic acid group of this compound with a substituted aniline, followed by further modifications.
Quantitative Data: In Vitro DHODH Inhibitory Activity
| Compound ID | Substitution Pattern on Phenyl Ring | IC₅₀ (nM)[2] |
| 265 | Fluoro or Trifluoromethyl | 3 - 8 |
| 266 | Fluoro or Trifluoromethyl | 3 - 8 |
| 267 | Fluoro or Trifluoromethyl | 3 - 8 |
| 268 | Fluoro or Trifluoromethyl | 3 - 8 |
| 269 | Fluoro or Trifluoromethyl | 3 - 8 |
| 270 | Fluoro or Trifluoromethyl | 3 - 8 |
| 271 | Fluoro or Trifluoromethyl | 3 - 8 |
| 272 | Fluoro or Trifluoromethyl | 3 - 8 |
Signaling Pathway: DHODH in Pyrimidine Biosynthesis
DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][5]
Anti-inflammatory Agents via Cyclooxygenase (COX-2) Inhibition
While not directly starting from this compound, derivatives of the closely related isonicotinic acid have shown potent anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).[6][7] This suggests a promising avenue for designing novel anti-inflammatory drugs based on the this compound scaffold. The amino group at the 3-position provides a handle for further structural modifications that could enhance potency and selectivity.
Experimental Protocol: Synthesis of N-(3-Aminophenyl) isonicotinamide (B137802) (Representative) [8]
This protocol describes the synthesis of an isonicotinamide derivative, which can be adapted for this compound.
Materials:
-
Isonicotinic acid
-
Di-tert-butyl pyrocarbonate
-
Triethylamine (B128534) (Et₃N)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Protection of Aminophenol: Treat 3-aminophenol with di-tert-butyl pyrocarbonate and triethylamine to afford the N-Boc protected intermediate.
-
Amide Coupling: React the N-Boc-protected aminophenol with isonicotinic acid using DCC and DMAP in DMF to yield the protected isonicotinamide.
-
Deprotection: Treat the intermediate with a 1:1 mixture of dichloromethane and trifluoroacetic acid at 0 °C to room temperature to remove the Boc protecting group and yield N-(3-aminophenyl) isonicotinamide.
Quantitative Data: In Vitro Anti-inflammatory Activity of Isonicotinamides [6][7]
| Compound ID | Description | % Inhibition*[6] | IC₅₀ (µg/mL)[6] |
| 5 | N-(3-Aminophenyl) isonicotinamide | 95.9 | 1.42 ± 0.1 |
| 6 | N-(4-Aminophenyl) isonicotinamide | 67.3 | 8.6 ± 0.5 |
| Ibuprofen | Standard Drug | 73.2 | 11.2 ± 1.9 |
* % inhibition at 25 µg/mL
Signaling Pathway: COX-2 in Inflammation
COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[1][6]
Antimicrobial Agents
Derivatives of nicotinic acid and isonicotinic acid have demonstrated significant antimicrobial activity.[9] The synthesis of nicotinamides from nicotinic acid and thiocarbohydrazones has yielded compounds with potent activity against various bacterial strains. This synthetic approach can be readily applied to this compound to explore a new class of antimicrobial agents.
Experimental Protocol: General Synthesis of Nicotinamides [9]
This protocol outlines a general procedure for the synthesis of nicotinamide (B372718) derivatives.
Materials:
-
Nicotinic acid (or this compound)
-
Appropriate thiocarbohydrazone
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve equimolar amounts of nicotinic acid and the desired thiocarbohydrazone in a suitable solvent.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the solid, wash with a suitable solvent, and dry to obtain the nicotinamide derivative.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Nicotinamides [9]
| Compound ID | P. aeruginosa (mM) | K. pneumoniae (mM) | S. aureus (mM) | E. faecalis (mM) | C. albicans (mM) |
| NC 3 | 0.016 | 0.016 | > 1 | > 1 | > 1 |
| NC 4 | > 1 | > 1 | > 1 | > 1 | < 1 |
| NC 5 | > 1 | > 1 | 0.03 | 0.03 | > 1 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. The application notes provided herein demonstrate its utility in developing potent DHODH and potential COX-2 inhibitors, as well as antimicrobial agents. The detailed protocols and biological data serve as a foundation for researchers and drug development professionals to explore the vast chemical space accessible from this promising scaffold. Further investigation and optimization of derivatives of this compound are warranted to develop next-generation therapeutics.
References
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminoisonicotinic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Beyond
For Immediate Release
Shanghai, China – December 5, 2025 – 3-Aminoisonicotinic acid has emerged as a critical building block in organic synthesis, enabling the development of a diverse range of biologically active molecules. Its unique structural features, possessing both a carboxylic acid and an amino group on a pyridine (B92270) ring, provide a versatile platform for the synthesis of novel compounds with significant potential in pharmaceutical and agrochemical applications. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various derivatives and explores the signaling pathways targeted by these molecules.
Application Notes
This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, including substituted pyridines, amides, and esters. These derivatives have shown promise in several therapeutic areas, acting as potent enzyme inhibitors.
Key Applications:
-
Pharmaceutical Development: The scaffold is integral in the creation of novel drug candidates, particularly in the fields of anti-cancer and anti-tuberculosis therapies.[1] Its derivatives have been investigated as inhibitors of key enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH) and cyclooxygenase-2 (COX-2).
-
Agrochemical Synthesis: The structural motif of this compound is utilized in the development of new agrochemicals.
-
Materials Science: Its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and the development of novel materials.[1]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives are outlined below. These protocols are based on established literature procedures and provide a foundation for further synthetic explorations.
Synthesis of this compound
A common route for the synthesis of this compound involves the Hofmann degradation of 3,4-pyridinedicarboximide (B189428) (cinchomeronimide).
Protocol 1: Synthesis of this compound
| Step | Reagent/Condition | Molar Ratio | Time | Temperature | Yield |
| 1 | Bromine, 10% aq. NaOH | 1.1 eq (Br₂) | 40 min | 90 °C | ~100% |
| 2 | 50% H₂SO₄ | to pH 3 | - | Room Temp. | - |
Procedure:
-
To a cooled (ice bath) solution of 10% aqueous sodium hydroxide (B78521), slowly add bromine.
-
To this solution, add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
-
Add additional 10% aqueous sodium hydroxide solution and heat the mixture at 90°C for 40 minutes.
-
After cooling to room temperature, adjust the pH to 3 with 50% sulfuric acid.
-
Collect the precipitated solid by filtration and wash with water to obtain this compound as a pale-yellow powder.
Synthesis of this compound Derivatives
The amino and carboxylic acid functionalities of this compound allow for a variety of synthetic transformations, including esterification and amide bond formation.
Protocol 2: Esterification of this compound (General Procedure)
This protocol is adapted from procedures for the esterification of the closely related isonicotinic acid and can be optimized for this compound.
| Reagent/Condition | Molar Ratio | Time | Temperature |
| Alcohol (e.g., Methanol) | Solvent | 8-12 h | 50 °C to reflux |
| Acid Catalyst (e.g., H₂SO₄ or SOCl₂) | Catalytic to 2 eq | - | 0 °C to 50 °C |
Procedure using H₂SO₄:
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for 8 hours.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent (e.g., chloroform) and remove the solvent under reduced pressure.
Procedure using SOCl₂:
-
To a stirred solution of this compound in the desired alcohol (e.g., methanol) at 0 °C, add thionyl chloride dropwise.
-
Stir the mixture at 50 °C for 12 hours.
-
Cool to room temperature, dilute with water, and evaporate the alcohol.
-
Adjust the pH to ~6 with aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
Protocol 3: Amide Coupling of this compound (General Procedure)
This protocol is based on standard amide coupling reactions and can be applied to this compound.
| Reagent/Condition | Role |
| Amine | Reactant |
| Coupling Agent (e.g., DCC, HATU) | Activates carboxylic acid |
| Base (e.g., DMAP, DIPEA) | Catalyst/Base |
| Solvent (e.g., DMF, DCM) | Reaction Medium |
Procedure using DCC/DMAP:
-
Dissolve this compound, the desired amine, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter off the dicyclohexylurea byproduct.
-
Work up the filtrate by washing with aqueous acid and base, followed by drying and evaporation of the solvent.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound have been shown to target key enzymes involved in disease pathogenesis. Understanding these pathways is crucial for rational drug design and development.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of DHODH by this compound derivatives blocks pyrimidine synthesis.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[3] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Caption: COX-2 inhibition by this compound derivatives reduces prostaglandin (B15479496) production.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in the construction of diverse molecular architectures with significant biological activities underscores its importance for researchers in drug discovery, agrochemicals, and materials science. The provided protocols and pathway diagrams offer a foundational resource for the exploration and application of this important scaffold.
References
Application of 3-Aminoisonicotinic Acid in Agrochemical Synthesis: A Detailed Overview
Introduction
3-Aminoisonicotinic acid, a substituted pyridinecarboxylic acid, serves as a versatile building block in the synthesis of various biologically active molecules. Its unique structural features, including the pyridine (B92270) ring, a carboxylic acid group, and an amino group, allow for diverse chemical modifications, making it a valuable intermediate in the development of novel agrochemicals. While its application in pharmaceuticals is well-documented, its role in the agrochemical sector, though significant, is less centralized. This application note details the use of this compound in the synthesis of potential agrochemicals, providing experimental protocols and summarizing key data.
While direct, large-scale commercial agrochemicals synthesized from this compound are not widely publicized, research efforts have demonstrated its utility in creating compounds with herbicidal, fungicidal, and insecticidal properties. The amino and carboxylic acid functionalities provide reactive sites for amide bond formation, esterification, and various coupling reactions, leading to a wide array of derivatives with potential agrochemical applications.
I. Synthesis of Potential Herbicides
Derivatives of 4-aminopicolinic acid are known to exhibit herbicidal activity, often acting as synthetic auxins that disrupt plant growth. While not a direct commercial route, this compound can be envisioned as a potential precursor to such compounds through modification of the amino group and subsequent transformations.
A more direct application is in the synthesis of novel herbicidal candidates. For instance, the derivatization of the amino group of this compound can lead to compounds with pre-emergent or post-emergent herbicidal activity.
Logical Synthesis Workflow
Caption: General workflow for synthesizing herbicidal candidates from this compound.
Experimental Protocol: Synthesis of N-Aryl-3-aminoisonicotinamides
This protocol describes a general method for the synthesis of N-aryl-3-aminoisonicotinamides, a class of compounds that can be screened for herbicidal activity.
-
Activation of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The formation of the acid chloride is confirmed by the disappearance of the starting material on TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-aminoisonicotinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution, add a solution of the desired substituted aniline (B41778) (1.0 eq) and triethylamine (B128534) (1.5 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-3-aminoisonicotinamide.
-
II. Synthesis of Potential Fungicides
The pyridine ring is a common scaffold in many commercial fungicides. The amino group of this compound can be readily converted into various functional groups, such as amides, sulfonamides, and ureas, which are often found in fungicidally active molecules.
General Synthetic Pathway for Fungicidal Amides
Caption: Synthesis of potential fungicidal amides from this compound.
Experimental Protocol: Synthesis of 3-(Substituted amido)isonicotinic Acids
This protocol outlines the synthesis of amide derivatives at the 3-amino position, which can be tested for antifungal properties.
-
Protection of the Carboxylic Acid:
-
Suspend this compound (1.0 eq) in methanol (B129727).
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl 3-aminoisonicotinate.
-
-
Acylation of the Amino Group:
-
Dissolve methyl 3-aminoisonicotinate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the acylated ester.
-
-
Hydrolysis of the Ester:
-
Dissolve the purified ester (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (B78521) (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the desired 3-(substituted amido)isonicotinic acid.
-
III. Synthesis of Potential Insecticides
The pyridine scaffold is present in neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine (B1216132) receptor. Modifications of the this compound core structure can lead to novel compounds with insecticidal activity.
Illustrative Synthetic Route to Insecticidal Pyridine Derivatives
Caption: A potential pathway to insecticidal derivatives from a 3-aminoisonicotinate intermediate.
Experimental Protocol: Synthesis of 3-Halo-isonicotinic Acid Derivatives
This protocol provides a method to introduce a halogen at the 3-position, which can then be further functionalized to produce potential insecticides.
-
Esterification:
-
Prepare methyl 3-aminoisonicotinate from this compound as described in the fungicide synthesis protocol.
-
-
Diazotization and Sandmeyer Reaction:
-
Dissolve methyl 3-aminoisonicotinate (1.0 eq) in an aqueous solution of a hydrohalic acid (e.g., HBr for bromination).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) halide (e.g., CuBr) in the corresponding hydrohalic acid.
-
Slowly add the diazonium salt solution to the copper(I) halide solution at 0-5 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the methyl 3-halo-isonicotinate.
-
Quantitative Data Summary
| Compound Class | Target Pest/Weed | Typical Yield (%) | Efficacy (e.g., IC50, LD50) |
| N-Aryl-3-aminoisonicotinamides | Broadleaf Weeds | 60-85 | 1-10 µM (Inhibition of Photosystem II) |
| 3-(Benzamido)isonicotinic Acids | Fungal Pathogens | 55-70 | 5-20 µg/mL (Mycelial Growth Inhibition) |
| 3-Chloro-4-pyridyl Ethers | Sucking Insects | 40-60 | 50-100 mg/kg (Contact Toxicity) |
Disclaimer: The quantitative data presented in this table is illustrative and not based on specific experimental results for compounds derived from this compound. Actual yields and efficacy will vary depending on the specific substituents and reaction conditions.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its inherent functionalities provide a versatile platform for the creation of diverse chemical libraries. The protocols and conceptual frameworks provided in this application note aim to facilitate further research and development in this area. Future work should focus on the synthesis and rigorous biological evaluation of a broader range of derivatives to unlock the full potential of this valuable building block in modern crop protection.
3-Aminoisonicotinic Acid: A Versatile Building Block for Advanced Materials and Polymers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminoisonicotinic acid, a pyridine (B92270) derivative featuring both a carboxylic acid and an amino group, is a versatile molecular building block with significant applications in material science and polymer chemistry. Its unique electronic properties and coordination capabilities, stemming from the pyridine ring nitrogen and the appended functional groups, make it an attractive component for the design of functional materials. This document outlines the application of this compound in the synthesis of metal-organic frameworks (MOFs) and high-performance aromatic polyamides, providing detailed experimental protocols and summarizing key quantitative data.
Metal-Organic Frameworks (MOFs) with this compound
This compound is an excellent ligand for the construction of MOFs, imparting functionality such as luminescence and chemical sensing capabilities to the resulting porous materials.[1][2] The amino group can serve as a basic site or be further functionalized, while the pyridine and carboxylate moieties readily coordinate with metal ions.[2]
Application: Luminescent Sensing and Thermometry
A notable example is a 3D metal-organic framework with the formula {[Zn(μ-3isoani)2]·4H2O}n, synthesized from this compound (H3isoani) and Zn2+ ions.[1][3] This MOF exhibits a doubly interpenetrated open crystalline structure with a quartz-like topology.[1][3] A key feature of this material is its dual fluorescent emission, which allows for ratiometric sensing applications.[1][3][4]
The compound has been demonstrated as a ratiometric luminescent thermometer, showing excellent performance in the 200–300 K temperature range.[1][3] Furthermore, when dispersed in a polymethylmethacrylate (PMMA) membrane, the MOF serves as a highly sensitive and selective sensor for aqueous Fe3+ ions.[1]
Quantitative Data for {[Zn(μ-3isoani)2]·4H2O}n MOF
| Property | Value | Reference |
| Topology | Quartz-like | [1][3] |
| Fe3+ Sensing KSV | 3.7 × 10³ M⁻¹ | [1][3] |
| Fe3+ Limit of Detection (LOD) | 2.8 × 10⁻⁵ M | [1][3] |
| Optimal Thermometry Range | 200–300 K | [1][3][4] |
Experimental Protocol: Synthesis of {[Zn(μ-3isoani)2]·4H2O}n
Materials:
-
This compound (H3isoani)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
A solution of this compound (0.1 mmol) in 5 mL of a 1:1 (v/v) mixture of DMF and deionized water is prepared in a 20 mL glass vial.
-
To this solution, a solution of zinc nitrate hexahydrate (0.1 mmol) in 5 mL of deionized water is added.
-
The vial is sealed and heated in an oven at 80°C for 72 hours.
-
After cooling to room temperature, colorless crystalline solids are collected by filtration, washed with deionized water and DMF, and air-dried.
Aromatic Polyamides Incorporating this compound
The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, allows it to act as a monomer in polycondensation reactions to form aromatic polyamides. The incorporation of the pyridine moiety into the polymer backbone is expected to enhance thermal stability, and mechanical strength, and introduce specific solubility characteristics.[5][6][7] While specific polymers synthesized directly from this compound are not widely reported with extensive characterization, data from analogous aromatic polyamides containing pyridine and other heterocyclic moieties provide a strong indication of their expected high-performance properties.[5][6]
Application: High-Performance Engineering Plastics
Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties.[8] Those incorporating pyridine rings are anticipated to be soluble in aprotic polar solvents, allowing for processing into films and fibers.[6][7] These materials are suitable for applications in aerospace, electronics, and automotive industries where materials are exposed to harsh conditions.[7]
Representative Quantitative Data for Pyridine-Containing Aromatic Polyamides
The following table summarizes typical properties of aromatic polyamides containing pyridine moieties, which can be considered representative of what might be expected from polymers derived from this compound.
| Property | Representative Value Range |
| Tensile Modulus | 1.1 - 3.2 GPa[5][6] |
| Tensile Strength | 72.5 - 115 MPa[5] |
| Elongation at Break | 5.3 - 25%[5] |
| Glass Transition Temperature (Tg) | 213 - 338 °C[6] |
| 10% Weight Loss Temperature (T10) | 414 - 531 °C (in N₂)[6] |
Experimental Protocol: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes a general method for the synthesis of an aromatic polyamide from this compound and a diacyl chloride, such as terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (10 mmol) in anhydrous NMP (20 mL) and anhydrous pyridine (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add terephthaloyl chloride (10 mmol) to the stirred solution.
-
Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours.
-
The resulting viscous polymer solution is poured into methanol (200 mL) to precipitate the polyamide.
-
The fibrous polymer is collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 80°C for 24 hours.
Conclusion
This compound is a valuable and versatile building block in material science and polymer chemistry. Its demonstrated use in the synthesis of functional metal-organic frameworks for sensing and thermometry, along with its potential for creating high-performance aromatic polyamides, highlights its importance. The protocols and data presented herein provide a foundation for researchers to explore and develop novel materials based on this promising molecule. Further research into the synthesis and characterization of a broader range of polymers and coordination compounds derived from this compound is warranted to fully unlock its potential.
References
- 1. A metal–organic framework with dual fluorescent emission based on 3-aminoisonicotinate: luminescence thermometry and Fe3+ sensing in hybrid membranes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
Application Notes and Protocols for Enzyme Inhibition Assays with 3-Aminoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoisonicotinic acid, also known as 3-aminopyridine-4-carboxylic acid, is a pyridine (B92270) carboxylic acid derivative with potential applications in biochemical research and pharmaceutical development.[1] Its structural similarity to endogenous molecules suggests its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to its analogs. This document provides detailed protocols for enzyme inhibition assays targeting two potential enzyme candidates for this compound: Quinolinate Phosphoribosyltransferase (QAPRTase) and 3-hydroxyanthranilate-3,4-dioxygenase (3HAO). These enzymes are crucial in the de novo biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital cofactor in numerous cellular processes.[2][3]
Potential Enzyme Targets and Signaling Pathway
This compound is structurally analogous to quinolinic acid and 3-hydroxyanthranilic acid, key metabolites in the kynurenine (B1673888) pathway, which is the primary route for tryptophan catabolism and subsequent de novo NAD+ synthesis.[2][3] Consequently, QAPRTase and 3HAO are plausible targets for inhibition by this compound.
Quinolinate Phosphoribosyltransferase (QAPRTase) catalyzes the conversion of quinolinic acid to nicotinic acid mononucleotide (NAMN), a direct precursor to NAD+.[4][5] Inhibition of QAPRTase would disrupt this pathway, potentially impacting cellular redox states and energy metabolism.
3-hydroxyanthranilate-3,4-dioxygenase (3HAO) is a non-heme iron-containing enzyme that catalyzes the oxidative ring-opening of 3-hydroxyanthranilic acid to form 2-amino-3-carboxymuconate semialdehyde, which can spontaneously cyclize to form quinolinic acid.[3][6][7] Inhibition of 3HAO would decrease the production of quinolinic acid, thereby affecting downstream NAD+ synthesis.
The following diagram illustrates the position of these enzymes in the kynurenine pathway leading to NAD+ synthesis.
Quantitative Data Summary
Currently, there is no publicly available data on the inhibitory potency (e.g., IC50, Ki) of this compound against QAPRTase or 3HAO. The following tables are provided as templates for researchers to summarize their experimental findings when testing this compound.
Table 1: Inhibitory Activity of this compound against Quinolinate Phosphoribosyltransferase (QAPRTase)
| Compound | IC50 (µM) | Ki (µM) | Type of Inhibition |
| This compound | Data not available | Data not available | To be determined |
| Pyrazinamide (Reference) | 380 ± 20 (at pH 7.2) | 19.2 (at pH 7.2) | Competitive |
*Reference data for Pyrazinamide is from a study on Mycobacterium tuberculosis QAPRTase.[4][5]
Table 2: Inhibitory Activity of this compound against 3-hydroxyanthranilate-3,4-dioxygenase (3HAO)
| Compound | IC50 (µM) | Ki (nM) | Type of Inhibition |
| This compound | Data not available | Data not available | To be determined |
| 4-Fluoro-3-hydroxyanthranilic acid (Reference) | Data not available | 190 | Competitive |
| 4-Chloro-3-hydroxyanthranilic acid (Reference) | Data not available | 6 | Competitive |
| 4-Bromo-3-hydroxyanthranilic acid (Reference) | Data not available | 4 | Competitive |
*Reference data for halogenated 3-hydroxyanthranilic acids are from in vitro studies.[8]
Experimental Protocols
The following are detailed protocols for performing in vitro inhibition assays for QAPRTase and 3HAO.
Protocol 1: Quinolinate Phosphoribosyltransferase (QAPRTase) Inhibition Assay
This protocol is based on a continuous spectrophotometric assay that monitors the formation of nicotinic acid mononucleotide (NAMN) from quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP). The increase in absorbance at 266 nm is directly proportional to the enzyme activity.
Materials and Reagents:
-
Purified QAPRTase enzyme
-
This compound
-
Quinolinic acid (QA)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 266 nm
Experimental Workflow:
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.2) containing 6 mM MgCl2.
-
Prepare stock solutions of quinolinic acid and PRPP in the assay buffer. The final concentrations in the assay will typically be in the range of 0.02-0.4 mM for QA and 0.02-1.5 mM for PRPP.
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate or cuvettes, add the following to each well/cuvette in the specified order:
-
Assay buffer
-
This compound (or vehicle control)
-
Purified QAPRTase enzyme (e.g., 1.62 µM final concentration)
-
-
Include controls: a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Pre-incubation:
-
Incubate the plate/cuvettes at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate mixture (quinolinic acid and PRPP).
-
Immediately begin monitoring the increase in absorbance at 266 nm at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) Inhibition Assay
This protocol is based on a spectrophotometric assay that monitors the formation of the enzymatic product, 2-amino-3-carboxymuconate semialdehyde (ACMS), which has a characteristic absorbance maximum at 360 nm.
Materials and Reagents:
-
Purified 3HAO enzyme
-
This compound
-
3-Hydroxyanthranilic acid (3-HAA)
-
Tris-HCl buffer (pH 8.5)
-
UV-Vis spectrophotometer
-
96-well plates or cuvettes
Experimental Workflow:
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a suitable assay buffer, for example, 50 mM Tris-HCl at pH 8.5.
-
Prepare a stock solution of the substrate, 3-hydroxyanthranilic acid, in the assay buffer. A typical final concentration in the assay is around 0.3 mM.
-
Prepare a stock solution of this compound in the assay buffer and perform serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer, varying concentrations of this compound (or vehicle control), and the purified 3HAO enzyme.
-
Include appropriate controls (positive control with no inhibitor, negative control with no enzyme).
-
-
Pre-incubation:
-
Incubate the mixture for 5-10 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the 3-hydroxyanthranilic acid substrate.
-
Immediately monitor the increase in absorbance at 360 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Conclusion
The provided protocols offer a robust framework for investigating the inhibitory potential of this compound against two key enzymes in the NAD+ biosynthesis pathway. While direct inhibitory data for this compound is not yet available, its structural similarity to the natural substrates of QAPRTase and 3HAO makes it a compelling candidate for further investigation. The successful inhibition of these enzymes could have significant implications for therapeutic areas where modulation of NAD+ metabolism is desirable, such as in oncology and neurodegenerative diseases. Researchers are encouraged to utilize these protocols to generate novel data and contribute to the understanding of the biological activities of this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of inactivation of 3-hydroxyanthranilate-3,4-dioxygenase by 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide | PLOS One [journals.plos.org]
- 6. HAAO - Wikipedia [en.wikipedia.org]
- 7. Crystal structures of human 3-hydroxyanthranilate 3,4-dioxygenase with native and non-native metals bound in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Receptor Binding Studies of 3-Aminoisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoisonicotinic acid and its derivatives represent a scaffold of significant interest in medicinal chemistry. These pyridine-based structures serve as versatile building blocks in the synthesis of a wide array of biologically active molecules.[1][2] Their inherent physicochemical properties, including the presence of a hydrogen bond-accepting pyridine (B92270) nitrogen and the ability to be readily functionalized, make them attractive candidates for targeting various biological entities, including enzymes and receptors.[3] This document provides an overview of the application of this compound derivatives in receptor binding studies, with a focus on their potential interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). Due to the limited availability of specific binding data for this compound derivatives, information from the closely related 3-aminopyridine (B143674) derivatives is included to provide relevant context and guidance for future research.
Data Presentation: Binding Affinities of Related 3-Aminopyridine Derivatives
| Compound ID | R | R' | X | Receptor Target | Binding Affinity (Ki, nM) |
| Amides | |||||
| 1a | H | n-C₄H₉ | CO | nAChR | >10000 |
| 1b | H | n-C₅H₁₁ | CO | nAChR | >10000 |
| 1c | H | n-C₆H₁₃ | CO | nAChR | >10000 |
| 1d | H | c-C₆H₁₁ | CO | nAChR | >10000 |
| 1e | H | CH₂-Ph | CO | nAChR | >10000 |
| 2a | CH₃ | n-C₄H₉ | CO | nAChR | >10000 |
| 2b | CH₃ | n-C₅H₁₁ | CO | nAChR | >10000 |
| 2c | CH₃ | n-C₆H₁₃ | CO | nAChR | >10000 |
| 2d | CH₃ | c-C₆H₁₁ | CO | nAChR | >10000 |
| 2e | CH₃ | CH₂-Ph | CO | nAChR | >10000 |
| Amines | |||||
| 3a | H | n-C₄H₉ | CH₂ | nAChR | 850 |
| 3b | H | n-C₅H₁₁ | CH₂ | nAChR | 250 |
| 3c | H | n-C₆H₁₃ | CH₂ | nAChR | 85 |
| 3d | H | c-C₆H₁₁ | CH₂ | nAChR | 150 |
| 3e | H | CH₂-Ph | CH₂ | nAChR | 120 |
| 4a | CH₃ | n-C₄H₉ | CH₂ | nAChR | 35 |
| 4b | CH₃ | n-C₅H₁₁ | CH₂ | nAChR | 25 |
| 4c | CH₃ | n-C₆H₁₃ | CH₂ | nAChR | 15 |
| 4d | CH₃ | c-C₆H₁₁ | CH₂ | nAChR | 45 |
| 4e | CH₃ | CH₂-Ph | CH₂ | nAChR | 30 |
Data adapted from a study on 3-aminopyridine derivatives.[4] The affinity of amide derivatives was found to be negligible, while the corresponding amines, obtained through reduction, demonstrated nanomolar affinity for nAChRs.[4]
Experimental Protocols
The following protocols are generalized methods for conducting receptor binding assays and can be adapted for the evaluation of this compound derivatives.
Protocol 1: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChRs using a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat cerebral cortex membranes (or a cell line expressing the nAChR subtype of interest).
-
Radioligand: [³H]-Nicotine or other suitable radioligand.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
100 µL of membrane suspension.
-
50 µL of assay buffer (for total binding) or a known concentration of a non-labeled ligand like nicotine (B1678760) (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]-Nicotine at a final concentration close to its Kd.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Diagram 1: General Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Diagram 2: Potential Signaling Pathway Modulation by nAChR Ligands
Activation of nicotinic acetylcholine receptors, which are ligand-gated ion channels, can lead to the influx of cations such as Na⁺ and Ca²⁺. This can trigger a cascade of downstream signaling events.
Caption: Potential nAChR-mediated signaling cascade.
Conclusion and Future Directions
The structural similarity of this compound derivatives to known nicotinic acetylcholine receptor ligands, such as the 3-aminopyridines, suggests their potential as a fruitful area of investigation for novel CNS-active agents. The provided data on 3-aminopyridine derivatives indicate that the amine functionality is crucial for potent nAChR binding. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives, particularly those with an amino or substituted amino group, to establish a clear structure-activity relationship (SAR). The experimental protocols outlined here provide a robust framework for initiating such receptor binding studies. Further characterization of promising compounds through functional assays and in vivo models will be essential to elucidate their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and binding of 3-aminopyridine derivatives at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Aminoisonicotinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis method is the Hofmann rearrangement of 3,4-pyridinedicarboximide (B189428). This reaction utilizes an alkaline solution of bromine (or hypobromite) to convert the imide to the desired this compound.[1][2]
Q2: I've seen reports of 100% yield for the Hofmann rearrangement of 3,4-pyridinedicarboximide. Is this realistically achievable?
A2: While a 100% yield has been reported in specific instances[1], it is often challenging to achieve consistently in practice. Yields can be significantly affected by reaction conditions, and side reactions can occur. A more typical yield range is 57-67% if conditions are not optimized. Careful control of parameters such as temperature, reagent concentration, and addition rates is crucial for maximizing the yield.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Bromine is a hazardous and corrosive substance that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction with sodium hydroxide (B78521) is exothermic and generates heat. The reaction should be cooled adequately, especially during the addition of bromine.
Q4: Are there alternative reagents to bromine and sodium hydroxide for the Hofmann rearrangement?
A4: Yes, other reagents can be used for Hofmann-type rearrangements. These include N-bromosuccinimide (NBS), lead tetraacetate, and hypervalent iodine compounds.[3][4] These alternatives may offer milder reaction conditions or be more suitable for base-sensitive substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hofmann rearrangement of 3,4-pyridinedicarboximide.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Formation of Urea (B33335) Byproduct: The primary amine product can react with the isocyanate intermediate.[1] | - Maintain a high concentration of sodium hydroxide to accelerate the hydrolysis of the isocyanate. - Ensure rapid and efficient stirring to promote the dissolution and reaction of the isocyanate with hydroxide ions. |
| 2. Incomplete Reaction: The starting material, 3,4-pyridinedicarboximide, is not fully consumed. | - Ensure the correct stoichiometry of bromine and sodium hydroxide is used. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Slightly increase the reaction time or temperature if the reaction appears sluggish, but be cautious of potential side reactions. | |
| 3. Degradation of Product: The product may be sensitive to prolonged exposure to high temperatures or extreme pH. | - Avoid unnecessarily long reaction times at elevated temperatures. - During workup, adjust the pH carefully and avoid strongly acidic or basic conditions for extended periods. | |
| Formation of an Insoluble White Precipitate | The precipitate is likely a symmetrically substituted urea, formed from the reaction of the product with the isocyanate intermediate.[1] | - Increase the concentration of the sodium hydroxide solution to favor the hydrolysis of the isocyanate. - Consider running the reaction at a slightly elevated temperature after the initial low-temperature phase to promote hydrolysis.[1] |
| Difficulty in Product Isolation/Purification | The product may be contaminated with unreacted starting material or side products. | - Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixtures). - pH Adjustment: Carefully adjust the pH during precipitation to selectively precipitate the desired product. This compound precipitates at a pH of around 3.[1] |
| Product is off-color (darker than expected) | Presence of impurities. | - Treat the solution of the crude product with activated carbon to remove colored impurities before recrystallization. |
Experimental Protocols
Synthesis of this compound from 3,4-Pyridinedicarboximide
This protocol is adapted from a reported procedure with a high yield.[1]
Materials:
-
3,4-Pyridinedicarboximide (1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione)
-
Bromine
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
50% Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
Preparation of Sodium Hypobromite (B1234621) Solution: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL). Maintain the temperature below 10°C during the addition.
-
Reaction with Imide: To the cold sodium hypobromite solution, add 3,4-pyridinedicarboximide (5.20 g, 35.1 mmol).
-
Heating: Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture. Remove the ice bath and heat the mixture to 90°C with stirring for 40 minutes.
-
Precipitation: Cool the reaction mixture to room temperature. Carefully adjust the pH to 3 with 50% sulfuric acid. A light yellow precipitate should form.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any remaining salts. Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Impact of Reaction Conditions on Yield (Qualitative)
| Parameter | Condition | Effect on Yield | Reasoning |
| Temperature | Too low | Decreased | Slower reaction rate, potentially incomplete reaction. |
| Too high | Decreased | Increased side reactions, potential product degradation. | |
| NaOH Concentration | Low | Decreased | Favors formation of urea byproduct.[1] |
| High | Increased | Promotes rapid hydrolysis of the isocyanate intermediate.[1] | |
| Rate of Bromine Addition | Too fast | Decreased | Can lead to localized high concentrations and side reactions. |
| Slow and controlled | Increased | Ensures better temperature control and more selective reaction. |
Visualizations
References
Overcoming solubility issues with 3-Aminoisonicotinic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 3-Aminoisonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which research areas is it commonly used?
A1: this compound, also known as 3-amino-4-pyridinecarboxylic acid, is a heterocyclic compound.[1][2] It serves as a versatile building block in the synthesis of more complex molecules. Due to its chemical structure, it is of significant interest in pharmaceutical research, particularly in the development of novel therapeutics for cancer and tuberculosis.[1] It is also utilized in biochemical research to study enzyme inhibition and receptor binding.[1]
Q2: What are the general solubility properties of this compound?
A2: this compound is a yellow to brown crystalline solid. It is soluble in water, with its solubility increasing with temperature.[3] The compound is also soluble in polar organic solvents such as ethanol (B145695) and ether.[3] Its solubility is pH-dependent, showing increased solubility in both acidic and basic aqueous solutions.[4]
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What could be the cause?
A3: This is a common issue and can be attributed to several factors:
-
Solvent Mismatch: If your stock solution is prepared in a high concentration of an organic solvent like DMSO, adding it rapidly to an aqueous buffer can cause the compound to crash out of solution.
-
pH: The pH of your final solution may be close to the isoelectric point of this compound, where it has its lowest solubility.
-
Concentration: The final concentration of this compound in the buffer may exceed its solubility limit under those specific conditions.
-
Temperature: A decrease in temperature upon mixing can also reduce solubility.
Q4: How can I increase the solubility of this compound in my experiments?
A4: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Adjusting the pH of the aqueous solution away from the isoelectric point can significantly increase solubility. Since this compound has both an amino group and a carboxylic acid group, it will be more soluble at acidic pH (below its pKa for the carboxylic acid) and at basic pH (above its pKa for the amino group).[3][4]
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a small percentage of a water-miscible organic solvent like DMSO or ethanol can be included in the aqueous buffer.
-
Temperature Control: As the solubility of this compound in water is temperature-dependent, gently warming the solution may help in dissolving the compound.[3] However, be mindful of the temperature stability of other components in your experiment.
-
Sonication: Applying ultrasonic energy can help to break down solid particles and facilitate dissolution.
Troubleshooting Guide: Overcoming Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in water. | The concentration exceeds the aqueous solubility limit at the given temperature. | 1. Try heating the solution gently while stirring. 2. Adjust the pH to be more acidic (e.g., pH < 4) or more basic (e.g., pH > 8). 3. Consider preparing a stock solution in a polar organic solvent like DMSO and then diluting it into your aqueous medium. |
| Precipitation occurs upon addition of stock solution to buffer. | Rapid change in solvent polarity ("crashing out"). The final pH is unfavorable for solubility. | 1. Add the stock solution dropwise to the buffer while vortexing or stirring vigorously. 2. Prepare a more dilute stock solution. 3. Check and adjust the final pH of the solution after adding the stock. |
| Solution becomes cloudy over time. | The compound is slowly precipitating out of a supersaturated solution. Temperature fluctuations in the laboratory. | 1. Prepare fresh solutions before each experiment. 2. Store solutions at a constant and appropriate temperature. 3. Consider using a co-solvent system to increase the stability of the solution. |
| Inconsistent experimental results. | Incomplete dissolution of the compound leading to variations in the actual concentration. | 1. Visually inspect the solution to ensure there are no undissolved particles before use. 2. Filter the solution through a 0.22 µm filter to remove any undissolved material. 3. Use a standardized and validated protocol for solution preparation. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note that solubility can be influenced by various factors including temperature, pH, and the presence of other solutes.
| Solvent | Temperature | Solubility | Notes |
| Water | Not Specified | Soluble, increases with temperature | [3] |
| Water | Not Specified | log10(Solubility in mol/L) = -0.93 | Calculated value |
| Ethanol | Not Specified | Soluble | [3] |
| Ether | Not Specified | Soluble | [3] |
| DMSO | Not Specified | ≥ 5 mg/mL | Requires sonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 0.5 mg/mL | Co-solvent system for in vivo studies. |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 0.5 mg/mL | Co-solvent system for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a Saturated Solution for Solubility Determination
This protocol describes a method to prepare a saturated solution of this compound, which is a crucial step in experimentally determining its solubility in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Spectrophotometer or HPLC for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility by taking the dilution factor into account.
Protocol 2: STAT3 Inhibition Assay
Derivatives of isonicotinic acid have been investigated as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer. This protocol provides a general framework for assessing the inhibitory potential of this compound on STAT3 activation.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Positive control STAT3 inhibitor (e.g., Stattic)
-
Lysis buffer
-
Phospho-STAT3 (Tyr705) and total STAT3 antibodies
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate the cancer cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4 °C.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.
-
Plot the normalized phospho-STAT3 levels against the concentration of this compound to determine the IC50 value (the concentration at which 50% of STAT3 phosphorylation is inhibited).
-
Visualizations
References
3-Aminoisonicotinic acid purification techniques and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Aminoisonicotinic acid. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in structured tables for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. Due to its polar nature, given its amino and carboxylic acid functional groups, specific considerations for solvent and stationary phase selection are crucial for successful purification.
Q2: What is the typical appearance of this compound before and after purification?
A2: Crude this compound often appears as a light yellow to brown crystalline solid.[1][2] After successful purification, it should be a white to off-white crystalline solid.[1] A persistent yellow color may indicate the presence of impurities.
Q3: What are the key solubility characteristics of this compound?
A3: this compound is soluble in water and polar organic solvents.[1] It is also soluble in DMSO. Its solubility in alcohols like methanol (B129727) and ethanol (B145695) is moderate and increases with heat, making these solvents suitable for recrystallization, often in combination with water.
Q4: How should I store purified this compound?
A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Troubleshooting Guides
Recrystallization
Q1: My this compound does not fully dissolve in the recrystallization solvent, even with heating.
A1:
-
Possible Cause: Insufficient solvent or an inappropriate solvent system.
-
Troubleshooting Steps:
-
Gradually add more of the hot solvent until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the final yield.
-
If using a mixed solvent system (e.g., ethanol/water), increase the proportion of the solvent in which the compound is more soluble (ethanol) until dissolution is achieved at boiling point.
-
Q2: The product "oils out" instead of forming crystals upon cooling.
A2:
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point, or significant impurities are present.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Let it cool to room temperature undisturbed before moving it to an ice bath.
-
If the problem persists, consider a pre-purification step like a charcoal treatment to remove impurities that may be depressing the melting point.
-
Q3: No crystals form even after the solution has cooled to room temperature.
A3:
-
Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound.
-
-
Increase concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Cool further: Place the solution in an ice bath or refrigerator to further decrease the solubility.
-
Q4: The final product is still colored after recrystallization.
A4:
-
Possible Cause: Presence of colored impurities that are not effectively removed by a single recrystallization.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before cooling the hot, dissolved solution, add a small amount of activated carbon (charcoal) and boil for a few minutes. Perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities. Then, allow the filtrate to cool and crystallize.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and colorlessness.
-
Column Chromatography
Q1: My this compound is not moving from the origin on the silica (B1680970) gel TLC plate, even with polar solvents like 100% ethyl acetate (B1210297).
A1:
-
Possible Cause: this compound is highly polar and is strongly adsorbed onto the acidic silica gel.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Add a more polar solvent like methanol to your mobile phase (e.g., a gradient of 0-20% methanol in dichloromethane (B109758) or ethyl acetate).
-
Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase. This will help to reduce tailing and improve elution.
-
Q2: The compound streaks badly on the TLC plate and the column, leading to poor separation.
A2:
-
Possible Cause: Strong interaction between the amino and carboxylic acid groups with the stationary phase.
-
Troubleshooting Steps:
-
Use a Modified Stationary Phase: Consider using a different stationary phase like alumina (B75360) (basic or neutral) or an amine-functionalized silica gel which can reduce the strong acidic interactions.
-
Buffer the Mobile Phase: For reversed-phase chromatography, using a buffered mobile phase (e.g., with phosphate (B84403) or acetate buffer) can help to control the ionization state of the compound and improve peak shape.
-
Q3: How can I effectively separate this compound from its synthetic precursors or related impurities?
A3:
-
Possible Cause: The impurities have similar polarities to the desired product.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent composition of your mobile phase to improve the separation (selectivity). For instance, try different solvent combinations (e.g., dichloromethane/methanol vs. ethyl acetate/methanol) or a shallow gradient elution.
-
Consider an Alternative Chromatographic Mode: If normal-phase chromatography is not providing adequate separation, consider using reversed-phase HPLC with a C18 column and a buffered aqueous-organic mobile phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for very polar compounds.
-
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may need optimization based on the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Stir bar and magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
For every 1 gram of crude material, start by adding 5-10 mL of ethanol.
-
Heat the mixture with stirring to just below the boiling point of ethanol.
-
Slowly add hot deionized water dropwise until the solid just dissolves. Avoid adding a large excess of water.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then bring it back to a gentle boil for 5-10 minutes.
-
If carbon was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture (e.g., 1:1 ratio).
-
Dry the purified crystals in a vacuum oven or desiccator.
Expected Outcome:
-
Appearance: White to off-white crystalline solid.
-
Purity: >98% (as determined by HPLC).
-
Yield: 70-90% (dependent on the purity of the crude material).
Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or DCM with a small amount of MeOH). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Start the elution with a less polar mobile phase (e.g., 98:2 DCM:MeOH with 0.1% TEA) and gradually increase the polarity (e.g., to 90:10 DCM:MeOH with 0.1% TEA).
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
TLC Monitoring:
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of DCM and MeOH (e.g., 9:1) with a drop of acetic acid or triethylamine to improve spot shape.
-
Visualization: UV light (254 nm).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature | Reference |
| Water | Soluble | Room Temperature | [1] |
| DMSO | Soluble | Room Temperature | |
| Ethanol | Sparingly Soluble | Room Temperature | Inferred from recrystallization protocols |
| Methanol | Sparingly Soluble | Room Temperature | Inferred from recrystallization protocols |
Table 2: Example HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | Dependent on the specific C18 column and system, but should be in the early to mid-part of the gradient. |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Stability challenges of 3-Aminoisonicotinic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminoisonicotinic acid. The information provided is intended to help address common stability challenges encountered when handling this compound in solution during experiments.
Troubleshooting Guides
Issue 1: Unexpected Precipitation of this compound in Aqueous Solution
Question: I dissolved this compound in an aqueous buffer, but it precipitated out of solution over time. What could be the cause and how can I resolve this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH of the solution is near the isoelectric point (pI) of the compound. | This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. Its solubility in aqueous solutions is highly pH-dependent. At its isoelectric point, the net charge of the molecule is zero, leading to minimal solubility. Action: Adjust the pH of your solution. Solubility should increase in acidic (pH < pKa of the carboxylic acid group) or basic (pH > pKa of the amino group) conditions. It is recommended to perform a solubility test at various pH values to determine the optimal range for your experiment. |
| The concentration of this compound exceeds its solubility limit at the given temperature and pH. | Even at an optimal pH, the concentration may be too high for the chosen solvent system. Action: 1. Reduce the concentration of the stock solution. 2. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation (see Issue 2). 3. Consider using a co-solvent. A common practice for compounds with limited aqueous solubility is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer.[1] |
| Salting out effect. | High concentrations of salts in your buffer can decrease the solubility of organic molecules. Action: If possible, reduce the salt concentration in your buffer. |
Issue 2: Degradation of this compound in Solution
Question: My experimental results are inconsistent, and I suspect that my this compound solution is degrading. How can I identify and prevent this?
Potential Degradation Pathways and Mitigation Strategies:
-
Oxidative Degradation: The aminopyridine ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of N-oxides or other oxidized species.[2][3][4][5][6]
-
Hydrolysis: The amide-like linkage within the pyridine (B92270) ring and the carboxylic acid group could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[7]
-
Photodegradation: Aromatic compounds, especially those containing amino groups, can be sensitive to light, leading to photolytic cleavage or rearrangement.[8]
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Troubleshooting and Prevention:
| Symptom | Potential Cause | Recommended Action |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidative or photolytic degradation. | Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. Use fresh solutions: Prepare solutions fresh before each experiment. Degas solvents: For sensitive experiments, using deoxygenated solvents can minimize oxidation. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Chemical degradation. | Perform forced degradation studies: To understand the stability of the compound under your specific experimental conditions, a forced degradation study is recommended (see Experimental Protocols section). This will help identify potential degradants and establish a stability-indicating analytical method. |
| Loss of biological activity or inconsistent assay results. | Degradation of the active compound. | Store stock solutions properly: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Confirm compound integrity: Before critical experiments, verify the purity of your stock solution using a suitable analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For aqueous biological experiments, it is common to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into the aqueous buffer of choice.[1] For other applications, solubility has been reported in water and polar organic solvents.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[9] For long-term storage, refrigeration (2-8 °C) is often recommended.
Q3: Is this compound sensitive to pH?
A3: Yes. As an amino acid derivative, its stability and solubility are expected to be pH-dependent. The amino group and the carboxylic acid group can be protonated or deprotonated depending on the pH, which affects the molecule's overall charge and stability. It is advisable to buffer your solutions to maintain a constant pH during your experiments.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming can be used to aid dissolution. However, be aware that elevated temperatures can accelerate degradation. It is recommended to use the lowest effective temperature for the shortest possible duration. A study on related nicotinic acid compounds showed thermal degradation follows first-order kinetics.
Q5: Are there any known incompatibilities with common excipients?
A5: While specific excipient compatibility studies for this compound are not widely published, general principles suggest potential incompatibilities. For instance, reactive impurities in some excipients could interact with the primary amine group. It is always recommended to perform compatibility studies with your specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep samples at room temperature and 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep samples at room temperature and 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation (Solution): Keep a sample of the stock solution at 60°C.
-
Photostability: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development (Example)
A stability-indicating method is essential to separate the intact drug from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to monitor peak purity).
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for precipitation issues.
Caption: Potential degradation pathways for this compound.
References
- 1. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peroxidase-mediated oxidation of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide [agris.fao.org]
- 4. 标题:Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid hydrazide.【化源网】 [m.chemsrc.com]
- 5. Oxidation of isonicotinic acid hydrazide by the peroxidase system. The formation of an excited product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of 3-Aminoisonicotinic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of 3-Aminoisonicotinic acid and its isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not getting any retention of my this compound isomers on a standard C18 column. The peaks are eluting at or near the void volume. What is causing this?
A1: This is a common issue when analyzing highly polar and zwitterionic compounds like this compound on traditional reversed-phase columns. The limited hydrophobic character of these molecules leads to poor retention.
Troubleshooting Steps:
-
Switch to an appropriate column chemistry. Consider using:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns use a polar stationary phase and a high organic content mobile phase to retain and separate polar compounds.[1]
-
Mixed-Mode Chromatography (MMC) columns: These columns offer a combination of reversed-phase and ion-exchange functionalities, providing multiple modes of interaction to retain and separate zwitterionic isomers.[2][3][4][5]
-
Polar-endcapped reversed-phase columns: Some C18 columns are specifically designed with polar endcapping to improve the retention of polar analytes.
-
-
Modify the mobile phase. If you must use a reversed-phase column, you can try to increase retention by:
-
Using a highly aqueous mobile phase (e.g., >95% water). However, be aware of potential phase collapse on some traditional C18 columns.
-
Employing ion-pairing reagents. These reagents can be added to the mobile phase to form a more hydrophobic complex with the charged analytes, thereby increasing their retention on a reversed-phase column. Note that ion-pairing reagents are often not MS-friendly.[6]
-
Q2: My peaks for the this compound isomers are broad and show significant tailing. How can I improve the peak shape?
A2: Poor peak shape, particularly tailing, for polar and ionizable compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Optimize the mobile phase pH. The ionization state of this compound and its isomers is highly dependent on the mobile phase pH. For consistent results and good peak shape, it is crucial to use a buffered mobile phase and operate at a pH that is at least 2 units away from the pKa of the analytes.[7] This ensures that the analytes are in a single ionic form.
-
Adjust the buffer concentration. A buffer concentration that is too low (typically below 5 mM) may not have sufficient capacity to control the pH effectively.[7] Conversely, excessively high concentrations can increase backpressure. A good starting range is 10-50 mM.
-
Check for analyte-silanol interactions. If using a silica-based column, residual silanol (B1196071) groups can cause tailing with basic compounds. Consider using a column with advanced endcapping or a non-silica-based column.
-
Ensure sample solvent compatibility. Dissolve your sample in the mobile phase or a weaker solvent. Injecting in a stronger solvent can lead to peak distortion.[7]
Q3: I am observing poor resolution between the isomers of this compound. What strategies can I use to improve their separation?
A3: Improving the resolution of structurally similar isomers requires careful optimization of the chromatographic conditions to enhance the selectivity of the system.
Troubleshooting Steps:
-
Change the stationary phase. The choice of column chemistry has the most significant impact on selectivity.[8] If you are using a C18 column, switching to a phenyl, cyano, or a mixed-mode or HILIC column will provide a different selectivity.
-
Modify the mobile phase composition.
-
Change the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity.
-
Adjust the mobile phase pH: This can change the ionization state of the isomers, potentially leading to differences in their interaction with the stationary phase.
-
Vary the buffer concentration: In mixed-mode chromatography, buffer concentration can influence the ion-exchange interactions and thus the retention and selectivity.[2]
-
-
Optimize the column temperature. Temperature can affect the selectivity of the separation. It is worthwhile to investigate a range of temperatures (e.g., 25°C to 40°C).
-
Reduce the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the analysis time.[8]
-
Consider gradient elution. A shallow gradient can often improve the separation of closely eluting peaks.[8]
Experimental Protocols
Protocol 1: HILIC Method for Separation of Aminonicotinic Acid Isomers
This protocol is a representative method for the separation of polar, ionizable isomers and may require optimization for your specific this compound isomers.
-
Column: A HILIC column (e.g., bare silica, amide, or zwitterionic phase) with dimensions of 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.0 with acetic acid.
-
B: Acetonitrile
-
-
Gradient: 90% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 270 nm.
Protocol 2: Mixed-Mode HPLC Method for Separation of Pyridinecarboxylic Acid Isomers
This protocol demonstrates a mixed-mode approach that can be adapted for this compound isomers, which are also zwitterionic.[4]
-
Column: A mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100) with dimensions of 150 mm x 4.6 mm.[4]
-
Mobile Phase: 5% Acetonitrile in water with 0.15% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.
-
Injection Volume: 1 µL.[4]
-
Detection: UV at 275 nm.[4]
Data Presentation
Table 1: Influence of Mobile Phase pH on Retention Time of Isomers (Illustrative Data)
| Isomer | Retention Time (min) at pH 3.0 | Retention Time (min) at pH 5.0 |
| Isomer A | 4.2 | 5.8 |
| Isomer B | 4.5 | 5.5 |
| Isomer C | 5.1 | 5.2 |
Table 2: Effect of Organic Modifier on Resolution (Illustrative Data)
| Organic Modifier | Resolution between Isomer A and B |
| Acetonitrile | 1.3 |
| Methanol | 1.6 |
Mandatory Visualizations
Caption: Troubleshooting workflow for HPLC separation of isomers.
Caption: HILIC separation mechanism for polar analytes.
Caption: Interactions in Mixed-Mode Chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sielc.com [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. pharmaguru.co [pharmaguru.co]
Technical Support Center: Synthesis of 3-Aminoisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminoisonicotinic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Hofmann rearrangement of 3,4-pyridinedicarboximide (B189428).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete Hofmann Rearrangement: Insufficient bromine or sodium hydroxide (B78521). | Ensure the molar ratio of bromine and sodium hydroxide to the starting imide is correct. Typically, a slight excess of bromine and a larger excess of base are used. |
| Low Reaction Temperature: The rearrangement of the N-bromoamide intermediate is temperature-dependent. | After the initial formation of the N-bromoamide at low temperature, ensure the reaction mixture is heated sufficiently (e.g., 80-90 °C) to drive the rearrangement to completion.[1] | |
| Degradation of Reagents: Bromine solution may have degraded over time. | Use fresh, high-quality bromine and a freshly prepared sodium hydroxide solution. | |
| Presence of Unreacted Starting Material | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time or temperature and monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. |
| Poor Solubility of Starting Material: 3,4-pyridinedicarboximide may not fully dissolve in the initial aqueous NaOH solution. | Ensure vigorous stirring to maximize the dissolution and reaction of the starting imide. | |
| Formation of a White Precipitate During Reaction | Precipitation of Sodium Salts: Formation of sodium bromide or sodium carbonate as byproducts. | This is a normal observation during the reaction and indicates that the reaction is proceeding. |
| Product is a Dark Color (Brown or Black) | Side Reactions at High Temperatures: Overheating can lead to polymerization or decomposition of the product or intermediates. | Carefully control the reaction temperature and avoid excessive heating. |
| Presence of Impurities: Residual bromine or other colored byproducts. | Purify the crude product by recrystallization or column chromatography. Washing the filtered product with a small amount of cold water can also help remove some colored impurities. | |
| Difficulty in Isolating the Product | Incorrect pH for Precipitation: this compound is amphoteric and its solubility is pH-dependent. | Carefully adjust the pH of the reaction mixture to the isoelectric point (around pH 3-4) to ensure maximum precipitation of the product.[1] |
| Product Remains in Solution: The product may have some solubility in the aqueous solution even at its isoelectric point. | Cool the solution on an ice bath after pH adjustment to further decrease solubility. If significant product remains in the filtrate, extraction with an appropriate organic solvent may be necessary, although this is less common for this zwitterionic compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most commonly cited laboratory-scale synthesis is the Hofmann rearrangement of 3,4-pyridinedicarboximide.[1] This method involves the reaction of the imide with bromine in an aqueous solution of sodium hydroxide.
Q2: What are the potential side reactions in the synthesis of this compound via Hofmann rearrangement?
A2: While specific side reactions for this exact synthesis are not extensively documented in readily available literature, based on the general mechanism of the Hofmann rearrangement and the reactivity of the involved molecules, potential side reactions could include:
-
Hydrolysis of the starting imide: The 3,4-pyridinedicarboximide can be hydrolyzed under the strongly basic conditions to form 3,4-pyridinedicarboxylic acid or its monoamide.
-
Formation of a urea (B33335) derivative: The isocyanate intermediate, formed during the rearrangement, can react with the product amine (this compound) to form a substituted urea byproduct.
-
Decarboxylation of the product: While generally stable, prolonged heating under certain pH conditions could potentially lead to the decarboxylation of the this compound product to form 3-aminopyridine.
-
Halogenation of the pyridine (B92270) ring: Although less likely under these conditions due to the deactivating effect of the carboxyl group, ring bromination is a theoretical possibility.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would need to be developed, likely a polar mixture such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid. For HPLC, a reverse-phase column with a buffered mobile phase would be appropriate.
Q4: What is the expected yield for this synthesis?
A4: Literature procedures suggest that high yields, even quantitative, are achievable for this reaction.[1] However, the actual yield will depend on the reaction scale, purity of reagents, and careful control of the reaction parameters.
Q5: How should the final product be purified?
A5: The crude this compound, obtained by precipitation, can be purified by recrystallization from water or a water/ethanol mixture. Washing the crude solid with cold water after filtration is also an effective way to remove inorganic salts and other water-soluble impurities.
Experimental Protocols
Synthesis of this compound via Hofmann Rearrangement
This protocol is based on a general procedure found in the literature.[1]
Materials:
-
3,4-Pyridinedicarboximide (1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione)
-
Bromine
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (H₂SO₄), 50% aqueous solution
-
Distilled water
-
Ice
Procedure:
-
In a fume hood, prepare a 10% aqueous solution of sodium hydroxide.
-
In a reaction vessel equipped with a magnetic stirrer and placed in an ice bath, add a portion of the 10% NaOH solution.
-
Slowly add 3,4-pyridinedicarboximide to the stirred NaOH solution.
-
While maintaining the temperature with the ice bath, slowly add bromine to the reaction mixture.
-
After the bromine addition is complete, add the remaining portion of the 10% NaOH solution.
-
Remove the ice bath and heat the reaction mixture to 90 °C with stirring for approximately 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to approximately 3 with a 50% sulfuric acid solution. This will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold distilled water.
-
Dry the product, a light yellow powder, in a desiccator or a vacuum oven.
Quantitative Data Summary
The following table presents representative data for the synthesis of this compound, highlighting the impact of key reaction parameters on yield and purity. (Note: This data is illustrative and based on typical outcomes for Hofmann rearrangements; specific experimental results may vary).
| Entry | Equivalents of Bromine | Equivalents of NaOH | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Impurity Observed |
| 1 | 1.1 | 4.0 | 80 | 1 | 85 | 95 | Unreacted Starting Material |
| 2 | 1.1 | 6.0 | 90 | 0.7 | 98 | 98 | None Detected |
| 3 | 1.0 | 4.0 | 90 | 1 | 80 | 93 | Unreacted Starting Material |
| 4 | 1.5 | 6.0 | 100 | 1 | 90 | 90 | Colored Byproducts |
| 5 | 1.1 | 6.0 | 70 | 2 | 75 | 96 | Unreacted Starting Material |
Visualizations
Reaction Mechanism: Hofmann Rearrangement
References
Technical Support Center: Enhancing the Biological Activity of 3-Aminoisonicotinic Acid Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminoisonicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities associated with this compound derivatives?
A1: this compound serves as a versatile scaffold for synthesizing compounds with a range of biological activities. The most prominent activities reported in the literature include anti-tuberculosis, anti-cancer, and anti-inflammatory effects.[1][2] Its derivatives have been shown to inhibit specific biological pathways crucial for the survival of pathogens or the progression of disease.[1]
Q2: How can I improve the solubility of my this compound compound for in vitro/in vivo experiments?
A2: Solubility can be a significant challenge. Here are some troubleshooting steps:
-
Solvent Selection: Start with common solvents like DMSO for stock solutions. For aqueous working solutions, co-solvents such as PEG300 and Tween-80 can be used. A typical protocol involves dissolving the compound in DMSO first, then adding PEG300 and Tween-80, and finally adding saline or buffer.[3]
-
pH Adjustment: The amino and carboxylic acid groups on the this compound scaffold mean that the compound's charge state is pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Salt Formation: Synthesizing a salt form of your compound (e.g., hydrochloride salt) can significantly enhance aqueous solubility.
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of compounds.[3] However, be cautious about potential degradation of the compound at high temperatures.
Q3: My this compound derivative shows lower than expected activity. What are the possible reasons?
A3: Several factors could contribute to lower than expected biological activity:
-
Compound Stability: The compound may be degrading in the assay medium or under storage conditions. It is recommended to prepare fresh working solutions for experiments.[3] Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[3]
-
Structure-Activity Relationship (SAR): The specific modifications made to the this compound core are critical. Substitutions at certain positions can be detrimental to activity. For example, in the context of anti-tuberculosis activity of related isonicotinic acid hydrazides, substitutions at the 3-position of the pyridine (B92270) ring are not well-tolerated.[4]
-
Assay Conditions: Ensure that the assay conditions (e.g., pH, temperature, incubation time) are optimal for the target and the compound.
-
Cell Permeability: For cell-based assays, the compound may have poor membrane permeability. Consider performing a cell-free assay to confirm target engagement.
Troubleshooting Guides
Guide 1: Synthesis of this compound Derivatives
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Consider increasing the reaction time or temperature. |
| Side product formation. | Purify the starting materials. Optimize the reaction conditions (e.g., solvent, catalyst, temperature). | |
| Degradation of starting material or product. | Use milder reaction conditions. Ensure anhydrous conditions if reagents are moisture-sensitive. | |
| Difficulty in product purification | Product co-elutes with impurities. | Try a different solvent system for chromatography. Consider recrystallization as an alternative or additional purification step. |
| Product is insoluble. | If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with an appropriate solvent.[6] |
Guide 2: Biological Activity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in assay results | Inconsistent compound concentration. | Ensure the compound is fully dissolved in the stock solution. Prepare fresh dilutions for each experiment. |
| Cell culture inconsistencies. | Use cells at a consistent passage number and confluency. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No dose-response relationship observed | Compound concentration range is not appropriate. | Test a wider range of concentrations, typically on a logarithmic scale. |
| Compound is inactive against the target. | Confirm the identity and purity of the compound using analytical methods (e.g., NMR, LC-MS). | |
| Assay is not sensitive enough. | Optimize the assay protocol to increase the signal-to-noise ratio. |
Quantitative Data
Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives
| Compound | IC50 (µg/mL) | % Inhibition at 25 µg/mL |
| 5 | 1.42 ± 0.1 | 95.9 |
| 6 | Not reported | High |
| 8a | Not reported | High |
| 8b | Not reported | High |
| Ibuprofen (Standard) | 11.2 ± 1.9 | Not reported |
| Data from reference[2] |
Table 2: Antitubercular Activity of Isonicotinic Acid Hydrazide Analogs against M. tuberculosis
| Compound | MIC (µM) |
| Isoniazid (B1672263) (INH) | 0.1 |
| 2-pyridyl analog (4) | 12.5–100 |
| 2-methyl substituted analog (9) | Equipotent to INH |
| 2-fluoro analog (11) | > 30 |
| 3-substituted analogs (8, 10) | > 100 |
| Data from reference[4] |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases of Isoniazid
This protocol describes a general method for synthesizing Schiff base derivatives from isonicotinic acid hydrazide (isoniazid), which is structurally related to this compound.
-
Dissolve isonicotinic acid hydrazide (0.01 mol) in ethanol (B145695).
-
Add an appropriate substituted aldehyde (0.01 mol) to the solution.
-
Reflux the mixture for 4–5 hours.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the product from ethanol to purify.[5]
Protocol 2: In Vitro Anti-inflammatory Assay (ROS Inhibition)
This protocol outlines a general workflow for assessing the anti-inflammatory activity of compounds by measuring the inhibition of reactive oxygen species (ROS).
-
Cell Culture: Culture a suitable cell line (e.g., macrophages) in appropriate media.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing the test compounds at various concentrations and incubate for a specified period.
-
Induction of ROS: Induce oxidative stress in the cells by adding an agent like lipopolysaccharide (LPS) or phorbol (B1677699) myristate acetate (B1210297) (PMA).
-
ROS Detection: Add a fluorescent ROS indicator (e.g., DCFH-DA) to the cells and incubate.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of ROS inhibition for each compound concentration relative to the untreated control. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for developing and testing this compound derivatives.
Caption: Proposed mechanism of action for Isoniazid, a related anti-tuberculosis drug.
Caption: Simplified signaling pathway for COX-2 inhibition by anti-inflammatory compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 7579-20-6 [chemicalbook.com]
3-Aminoisonicotinic acid storage and handling guidelines
Technical Support Center: 3-Aminoisonicotinic Acid
This guide provides comprehensive information on the proper storage, handling, and troubleshooting for this compound, tailored for researchers, scientists, and drug development professionals.
Storage and Handling Guidelines
Proper storage and handling are crucial to maintain the integrity and stability of this compound and to ensure laboratory safety.
Quantitative Storage and Stability Data
| Parameter | Value | Source(s) |
| Storage Temperature | Room Temperature | [1] |
| 0-8 °C | [2] | |
| -20°C Freezer | [3] | |
| Appearance | Yellow to Brown solid/powder/crystal | [1][2][4][5] |
| Purity (Typical) | ≥98% (HPLC) | [2] |
| >98.0%(T)(HPLC) | [4] | |
| 95% | [6] | |
| Melting Point | 300°C | [1][3] |
| 287-291 °C (hydrate) | [5] |
Safe Handling Workflow
The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Q1: The this compound powder appears darker than expected. Is it still usable?
A1: this compound can range in color from light yellow to brown[4]. A darker appearance does not necessarily indicate degradation, especially if the material has been stored correctly. However, a significant color change from the material as initially received could suggest potential degradation or contamination. It is recommended to verify the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or melting point determination, before use.
Q2: I am having difficulty dissolving this compound in water. What can I do?
A2: While some sources indicate solubility in water, the extent of solubility may be limited[1]. If you are experiencing difficulty, consider the following:
-
Gentle Heating: Gently warming the solution may aid in dissolution.
-
pH Adjustment: As an amino acid, the solubility of this compound is likely pH-dependent. Adjusting the pH of the aqueous solution may improve solubility.
-
Alternative Solvents: If aqueous solubility is insufficient for your application, consider organic solvents. Always perform a small-scale test to ensure compatibility and solubility.
Q3: My reaction is not proceeding as expected. Could there be an issue with the this compound?
A3: If you suspect the quality of your this compound is affecting your experiment, consider the following:
-
Purity Verification: As a first step, verify the purity of your starting material. An impurity profile can be obtained via HPLC.
-
Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, and tightly sealed) to prevent degradation[6].
-
Incompatible Reagents: Review the other reagents in your reaction for potential incompatibilities. This compound may be incompatible with strong oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[6][7][8].
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[6][7].
Q3: How should I store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[6]. Some suppliers recommend refrigeration at 0-8 °C or freezing at -20°C for long-term storage[2][3].
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, wash immediately with plenty of soap and water[6][7]. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing[6][7]. Seek medical attention if irritation persists[6].
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains[6][8].
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific equipment and purity requirements.
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reverse-phase HPLC is a gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid).
-
Standard Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration in a volumetric flask.
-
Sample Preparation: Prepare your this compound sample in the same manner as the standard, at approximately the same concentration.
-
HPLC Analysis:
-
Set up the HPLC system with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a blank (solvent) to ensure no carryover.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in both the standard and sample chromatograms based on retention time.
-
Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram (area percent method). For a more accurate quantification, a calibration curve can be generated using multiple standard concentrations.
-
Melting Point Determination
Objective: To determine the melting point of a this compound sample as an indicator of purity.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Loading the Capillary Tube: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Melting Point Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
-
Interpretation: A pure compound will have a sharp melting point (a narrow range). A broad melting point range or a melting point that is significantly lower than the literature value (around 300°C) may indicate the presence of impurities[1][3].
References
- 1. This compound | 7579-20-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS#:7579-20-6 | Chemsrc [chemsrc.com]
- 4. This compound 7579-20-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. This compound hydrate (1:1) CAS#: 7529-20-6 [amp.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fr.cpachem.com [fr.cpachem.com]
Avoiding degradation of 3-Aminoisonicotinic acid during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 3-Aminoisonicotinic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions. The primary factors of concern are exposure to strong acidic or basic conditions, oxidizing agents, high temperatures, and light. The amino group and the carboxylic acid group on the pyridine (B92270) ring are the most reactive sites for degradation.
Q2: How should I properly store this compound powder and its solutions?
A2: For long-term storage, solid this compound should be stored in a tightly sealed container at low temperatures, typically between 0-8°C, and protected from light.[1] Stock solutions should be prepared fresh. If storage is necessary, they should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2] Avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[2]
Q3: I am observing unexpected peaks in my HPLC analysis after my reaction. Could this be due to the degradation of 3-Aminoisonicottinic acid?
A3: Yes, the appearance of new, unknown peaks in your HPLC chromatogram is a common indicator of degradation. Depending on the reaction and work-up conditions, this compound can degrade into various byproducts. It is crucial to use a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products are highly dependent on the conditions, based on the chemistry of aminopyridine carboxylic acids, likely degradation pathways include:
-
Decarboxylation: Loss of the carboxylic acid group to form 3-aminopyridine, especially under heat or strong acid conditions.
-
Oxidation: The amino group can be oxidized to a nitro group or an N-oxide. The pyridine ring itself can also be oxidized, potentially leading to ring-opening products under harsh conditions.
-
Hydrolysis: Under extreme pH and temperature, the amino group could potentially be hydrolyzed to a hydroxyl group, though this is generally less common for aromatic amines.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, consider the following:
-
pH Control: Use buffered systems to maintain a stable, near-neutral pH whenever possible.
-
Temperature Control: Avoid excessive heat. If heating is necessary, use the lowest effective temperature and shorten the reaction time.
-
Inert Atmosphere: For reactions sensitive to oxidation, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect your reaction vessel from light by using amber glassware or wrapping it in aluminum foil.
-
Reagent Stoichiometry: Use the correct stoichiometric amounts of reagents, especially strong acids, bases, or oxidizing agents, to avoid excesses that could promote degradation.
Troubleshooting Guides
Issue 1: Loss of Starting Material and Appearance of Impurities in Analysis
| Possible Cause | Suggested Action |
| Harsh Reaction Conditions | Lower the reaction temperature. Reduce the concentration of reactive reagents (e.g., acids, bases, oxidants). Monitor the reaction more frequently and shorten the overall reaction time. |
| Presence of Oxygen | Degas solvents before use and conduct the reaction under an inert atmosphere (e.g., N2 or Ar) to prevent oxidative degradation. |
| Inappropriate pH | If your reaction allows, use a suitable buffer to maintain a stable pH. Consider protecting the amino or carboxylic acid groups if they are not involved in the desired transformation. |
| Light Exposure | Conduct the experiment in amber glassware or protect the reaction vessel from light, as some aromatic compounds are susceptible to photolytic degradation. |
Issue 2: Difficulty in Product Isolation Due to Degradation During Work-up/Purification
| Possible Cause | Suggested Action |
| Localized pH Changes | Neutralize the reaction mixture carefully and slowly to avoid localized high concentrations of acid or base that can cause degradation. |
| Degradation on Chromatography Column | Consider using a different stationary phase for your chromatography. If possible, perform chromatography at lower temperatures. |
| Thermal Degradation During Solvent Removal | Use a rotary evaporator at the lowest possible temperature to remove the solvent. |
| Unidentified Degradation Products | Analyze the crude reaction mixture using LC-MS to identify the mass of the degradation products. This information can help in understanding the degradation pathway and optimizing the purification strategy. |
Summary of Stability Data
The following table summarizes the known stability characteristics of this compound under various stress conditions. Quantitative data is limited in the literature, so this table provides a qualitative guide.
| Condition | Stress Level | Potential Degradation Pathway | Observed Stability |
| Acidic | 0.1 M HCl, RT to 60°C | Decarboxylation, Hydrolysis | Susceptible to degradation, especially with heat. |
| Basic | 0.1 M NaOH, RT to 60°C | Decarboxylation, Oxidation | Susceptible to degradation, especially with heat. |
| Oxidative | 3% H₂O₂, RT | Oxidation of amino group/pyridine ring | Susceptible to degradation. |
| Thermal | 60°C - 80°C (Solid & Solution) | Decarboxylation, Decomposition | Potentially unstable at elevated temperatures. |
| Photolytic | UV/Visible Light (ICH Q1B) | Photolytic cleavage or rearrangement | Stability should be evaluated; protection from light is recommended. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from established methods for similar compounds and is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Prepare two samples: one to be kept at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH for a final base concentration of 0.1 M. Prepare two samples: one for room temperature and another for 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final peroxide concentration of 3%. Keep this sample at room temperature.
-
Thermal Degradation (Solution): Keep a sample of the stock solution at 60°C and another at 80°C.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 60°C and 80°C.
-
Photostability: Expose both a solution and a solid sample to a photostability chamber following ICH Q1B guidelines.
3. Sample Analysis:
-
At predetermined time points (e.g., 2, 6, 24, 48 hours), withdraw aliquots from each stressed solution.
-
Before HPLC injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
If available, use LC-MS to obtain mass information on any degradation products to aid in their identification.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 265 nm)
-
Injection Volume: 10 µL
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation peaks.
-
Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 3-Aminoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of potential analytical methodologies for the quantification of 3-Aminoisonicotinic acid, a vital intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is a critical step in drug development and quality control, ensuring the safety, efficacy, and consistency of the final product.
While specific, pre-validated analytical methods for this compound are not extensively documented in public literature, this guide outlines the most suitable and commonly employed techniques for similar small, polar molecules. The primary candidates for this application are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document provides a framework for the development and validation of these methods, including detailed experimental protocols and expected performance characteristics based on analogous compounds.
Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. The following workflow outlines the typical stages involved in validating a new analytical method, ensuring it meets the standards of accuracy, precision, and reliability required in research and pharmaceutical applications.
Comparative Analysis of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, followed by detection of UV absorbance. | Separation based on polarity, followed by detection based on mass-to-charge ratio (m/z) of the analyte and its fragments. |
| Specificity | Moderate. Relies on chromatographic separation to distinguish the analyte from other UV-absorbing compounds. Co-eluting impurities can interfere. | High to Very High. Highly specific due to the monitoring of specific precursor-to-product ion transitions. |
| Sensitivity (Typical) | Limit of Detection (LOD): 2.5 - 10 ng/mLLimit of Quantification (LOQ): 8 - 30 ng/mL | Limit of Detection (LOD): < 0.1 ng/mLLimit of Quantification (LOQ): < 1 ng/mL |
| Linearity | Good, with a typical correlation coefficient (r²) > 0.995 over a moderate concentration range. | Excellent, with a wide dynamic range and r² > 0.998. |
| Accuracy | Typically 98-102% recovery for bulk drug substance. | Typically 95-105% recovery, can be affected by matrix effects if not properly managed. |
| Precision (%RSD) | Repeatability: < 2%Intermediate Precision: < 5% | Repeatability: < 5%Intermediate Precision: < 10% |
| Robustness | Generally robust, but sensitive to changes in mobile phase composition, pH, and column temperature. | Robust, but sensitive to matrix effects, which can cause ion suppression or enhancement. |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. |
| Typical Application | Quality control of bulk drug substance and formulated products, purity assessments where analyte concentrations are relatively high. | Bioanalytical studies in complex matrices (e.g., plasma, urine), trace-level impurity analysis, and when high specificity is required. |
Experimental Protocols
The following are generalized protocols for the development of analytical methods for this compound. These should be optimized and validated for the specific application and sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for quantifying this compound in less complex matrices, such as in the bulk compound or simple formulations.
a. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound standard or sample in a diluent (e.g., a mixture of water and acetonitrile).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For formulated products, an extraction step may be necessary to separate the analyte from excipients.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. Due to the polar nature of the analyte, a column with polar endcapping or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and peak shape.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5-3.0) and an organic solvent like acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 260-280 nm).
-
Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for applications requiring high sensitivity and selectivity, such as the quantification of this compound in biological matrices.
a. Sample Preparation (for biological matrices like plasma):
-
To 100 µL of plasma sample, add an internal standard (a structurally similar molecule not present in the sample).
-
Perform protein precipitation by adding 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
Instrument: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column and Mobile Phase: Similar to the HPLC method, a reversed-phase or HILIC column can be used to achieve chromatographic separation. The mobile phase should consist of volatile buffers (e.g., 0.1% formic acid in water and acetonitrile) to ensure compatibility with the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this molecule.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecular ion [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole for quantification. The specific MRM transitions for the analyte and internal standard must be optimized.
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific analytical needs. For routine quality control of the bulk substance where analyte concentrations are high and the matrix is simple, a validated HPLC-UV method is often sufficient, cost-effective, and robust. However, for applications demanding high sensitivity and selectivity, such as in bioanalytical studies or for the analysis of trace-level impurities, an LC-MS/MS method is the superior choice. The protocols and performance characteristics outlined in this guide provide a solid foundation for the development and validation of a suitable analytical method for this compound.
Efficacy of 3-Aminoisonicotinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 3-aminoisonicotinic acid represent a promising class of compounds with a diverse range of therapeutic applications, including anti-inflammatory, anticancer, and anti-tuberculosis activities.[1] This guide provides an objective comparison of the efficacy of these derivatives, supported by experimental data from related isonicotinic and nicotinic acid analogs. It also details the experimental protocols for key biological assays and visualizes the underlying signaling pathways to facilitate further research and development in this area.
Comparative Efficacy Data
While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, data from structurally related isonicotinic and nicotinic acid derivatives provide valuable insights into their potential efficacy. The following tables summarize the anti-inflammatory and anticancer activities of selected compounds.
Anti-Inflammatory and Antioxidant Activity
The anti-inflammatory potential of novel isonicotinic acid derivatives has been evaluated by their ability to inhibit reactive oxygen species (ROS) production. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds in comparison to the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[2][3][4]
Table 1: Anti-Inflammatory Activity of Isonicotinic Acid Derivatives (ROS Inhibition) [2][3][4]
| Compound | Description | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) |
| 5 | Isonicotinate of meta-aminophenol | 95.9 | 1.42 ± 0.1 |
| 6 | Isonicotinate of para-aminophenol | 67.3 | 8.6 ± 0.5 |
| 8a | Para-aminophenol linker with acetyl group | 66.6 | 19.6 ± 3.4 |
| 8b | Para-aminophenol linker with butyryl group | 85.4 | 3.7 ± 1.7 |
| Ibuprofen | Standard NSAID | - | 11.2 ± 1.9 |
Lower IC50 values indicate greater potency.
Novel nicotinic acid derivatives have also been synthesized and evaluated for their anti-inflammatory and anti-hyperglycemic properties.[5] Their anti-inflammatory activity was assessed using a human red blood cell (RBC) hemolysis assay, with ketorolac (B1673617) as the reference drug.
Table 2: Anti-Inflammatory Activity of Nicotinic Acid Derivatives (RBC Hemolysis Assay) [5]
| Compound | IC50 (µM) |
| 2b | 18.41 ± 0.13 |
| 2e | 14.06 ± 0.15 |
| Ketorolac | 11.79 ± 0.17 |
Lower IC50 values indicate greater potency.
Anticancer Activity
The anticancer potential of various heterocyclic compounds, including derivatives that can be conceptually linked to the this compound scaffold, has been investigated against several cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: Anticancer Activity of Selected Heterocyclic Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 3d | MCF-7 (Breast) | 43.4 |
| 4d | MCF-7 (Breast) | 39.0 |
| 3d | MDA-MB-231 (Breast) | 35.9 |
| 4d | MDA-MB-231 (Breast) | 35.1 |
| 3a | A549 (Lung) | 5.988 ± 0.12 |
| 5 | A549 (Lung) | 10.67 ± 1.53 |
| 5 | C6 (Glioma) | 4.33 ± 1.04 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound derivatives and related compounds.
In Vitro Anti-Inflammatory Assays
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[6]
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate an inflammatory response.
-
Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite (B80452), a stable product of NO, in the supernatant is quantified using the Griess reagent.
-
Measurement: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve.
2. Pro-inflammatory Cytokine (TNF-α, IL-6) Production Assay
This assay determines the effect of a compound on the production of pro-inflammatory cytokines.
-
Cell Culture and Treatment: Similar to the NO production assay, macrophages are cultured, treated with the test compound, and stimulated with LPS.
-
Supernatant Collection: The cell culture supernatant is collected after the incubation period.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-6 in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.
In Vitro Anticancer Assays
1. MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach.
-
Compound Incubation: The cells are treated with different concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine the number of viable cells. The IC50 value is then calculated.
Signaling Pathways and Mechanism of Action
The anti-inflammatory and anticancer effects of this compound derivatives are believed to be mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11][12]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival.[9][12] Its inhibition is a key target for anti-inflammatory and anticancer drug development. Nicotinic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[10] It is plausible that this compound derivatives share a similar mechanism.
MAPK Signaling Pathway
The MAPK signaling cascade is involved in cellular processes such as inflammation, proliferation, and apoptosis.[7][11] Targeting this pathway is another strategy for developing anti-inflammatory and anticancer agents.
Experimental Workflow
The general workflow for screening and evaluating the efficacy of novel this compound derivatives is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Pyridines | Ambeed.com [ambeed.com]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Tale of Two Pyridines: 3-Aminoisonicotinic Acid and Isonicotinic Acid in Biological Systems
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of biologically active small molecules, structural isomers can exhibit vastly different pharmacological profiles. This guide provides a detailed comparison of two such molecules: 3-Aminoisonicotinic acid and its parent compound, isonicotinic acid. While isonicotinic acid is renowned as the cornerstone of the first-line anti-tuberculosis drug, isoniazid (B1672263), this compound is emerging as a promising scaffold for a new class of enzyme inhibitors. This document outlines their distinct roles in biological systems, supported by experimental data, detailed protocols, and visual pathways to inform future research and drug development endeavors.
At a Glance: Key Biological Distinctions
| Feature | This compound & Derivatives | Isonicotinic Acid & Derivatives |
| Primary Biological Activity | Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition | Anti-tuberculosis (as Isoniazid) |
| Therapeutic Area | Emerging: Cancer, Autoimmune Diseases, Viral Infections | Established: Tuberculosis |
| Mechanism of Action | Inhibition of pyrimidine (B1678525) biosynthesis | Inhibition of mycolic acid synthesis in mycobacteria |
Section 1: Isonicotinic Acid - A Legacy in Anti-Tuberculosis Therapy
Isonicotinic acid itself is a metabolite of the highly successful anti-tuberculosis drug, isoniazid.[1] The biological significance of isonicotinic acid is therefore intrinsically linked to the mechanism of action of isoniazid.
Mechanism of Action: The Prodrug Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[2] Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA).[1] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] The disruption of the cell wall leads to bacterial cell death.
Quantitative Data: Anti-mycobacterial Activity
The efficacy of isoniazid is quantified by its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.
| Compound | Organism | MIC (µg/mL) | Reference |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.016 - 0.063 | [3] |
| Isoniazid | Isoniazid-resistant M. tuberculosis (with katG mutations) | 2 - 4 (moderate resistance) | [4] |
Experimental Protocol: MIC Determination by Broth Microdilution
A standardized method to determine the MIC of isoniazid is the broth microdilution assay.
Objective: To determine the lowest concentration of isoniazid that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Isoniazid stock solution
-
Mycobacterium tuberculosis inoculum, standardized to a 0.5 McFarland turbidity
Procedure:
-
A serial two-fold dilution of isoniazid is prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.
-
Each well is then inoculated with the standardized mycobacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
The plates are sealed and incubated at 37°C.
-
Growth in the wells is assessed visually or by using a growth indicator dye like resazurin (B115843) after a defined incubation period (typically 7-14 days for M. tuberculosis).
-
The MIC is recorded as the lowest concentration of isoniazid that shows no visible bacterial growth.[2]
Section 2: this compound - A Scaffold for Novel Enzyme Inhibitors
In contrast to the well-established role of isonicotinic acid in anti-tuberculosis therapy, this compound has more recently gained attention as a valuable building block in medicinal chemistry. Its derivatives are being investigated as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5]
Mechanism of Action: Targeting Pyrimidine Synthesis
DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other vital cellular components.[6] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway.[6] By inhibiting DHODH, derivatives of this compound can deplete the cellular pool of pyrimidines, leading to cell cycle arrest and reduced proliferation.
Quantitative Data: DHODH Inhibition
Recent patent literature highlights the potential of amino-substituted nicotinic and isonicotinic acid derivatives as highly potent DHODH inhibitors.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Amino(iso)nicotinic acid derivatives | Human DHODH | 3 - 8 | [5] |
| Acrylamide (B121943) derivative (54) | Human DHODH | 32 | [7] |
| Leflunomide (active metabolite A771726) | Human DHODH | 500 - 2300 | [8] |
Note: Specific IC₅₀ values for derivatives solely of this compound are not yet widely available in peer-reviewed literature, but the cited patent covers this class of compounds.
Experimental Protocol: In Vitro DHODH Enzyme Inhibition Assay
The inhibitory activity of compounds against DHODH can be determined using a spectrophotometric assay.[6]
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0)
-
L-dihydroorotate (DHO), the substrate
-
Decylubiquinone (B1670182), the electron acceptor
-
2,6-dichloroindophenol (DCIP), a colorimetric indicator
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Serial dilutions of the test compound are prepared in DMSO and added to the wells of a 96-well plate. A DMSO-only control is included.
-
Recombinant human DHODH enzyme is added to the wells, and the plate is pre-incubated to allow for inhibitor binding.
-
A reaction mixture containing DHO and decylubiquinone is prepared.
-
The enzymatic reaction is initiated by adding DCIP to the wells.
-
The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP by the active enzyme, is measured over time in kinetic mode.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition relative to the DMSO control is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.[1]
Conclusion
The comparison of this compound and isonicotinic acid provides a compelling example of how a single functional group modification can dramatically shift the biological application of a molecule. Isonicotinic acid, through its hydrazide derivative isoniazid, has a long and successful history in combating tuberculosis by targeting mycolic acid synthesis. In contrast, the addition of an amino group at the 3-position has directed the focus of this compound towards the development of inhibitors for a completely different target, DHODH, with potential applications in oncology and autoimmune diseases.
For researchers and drug development professionals, isonicotinic acid represents a scaffold with a well-understood mechanism and a proven track record in anti-infective therapy. This compound, on the other hand, offers a promising starting point for the design of novel therapeutics targeting pyrimidine biosynthesis, a pathway of significant interest in modern drug discovery. The distinct biological trajectories of these two closely related molecules underscore the importance of nuanced structure-activity relationship studies in the quest for new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of 3-Aminoisonicotinic Acid and its Interaction with Renal Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for studying 3-Aminoisonicotinic acid, a pyridine (B92270) carboxylic acid derivative. While direct experimental data for this compound is limited in publicly available literature, this document outlines the established experimental frameworks used to characterize the interaction of similar chemical entities with renal transporters. The focus is on the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs), which are crucial for the renal clearance of many drugs and their metabolites.
Introduction to this compound and Renal Drug Transport
This compound, also known as 3-aminopyridine-4-carboxylic acid, is a compound of interest in pharmaceutical and biochemical research.[1] Its structural similarity to endogenous and exogenous organic cations suggests a potential for interaction with renal transporters that handle the secretion of these compounds from the blood into the urine. The primary transporters involved in this pathway in the renal proximal tubules are the basolateral Organic Cation Transporter 2 (OCT2) and the apical Multidrug and Toxin Extrusion protein 1 (MATE1).
Understanding the interplay between new chemical entities like this compound and these transporters is critical for predicting drug disposition, potential drug-drug interactions (DDIs), and nephrotoxicity. This guide will detail the experimental approaches to elucidate these interactions.
In Vitro Studies: Mechanistic Insights into Transporter Inhibition
In vitro studies are essential for determining the direct interaction of a compound with specific transporters and for elucidating the mechanism of this interaction. These assays are typically conducted using cell lines that are genetically engineered to overexpress a single transporter.
Quantitative Data from In Vitro Inhibition Assays
The primary output of in vitro inhibition assays is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the transporter's activity. This value is crucial for assessing the potential for clinically relevant drug-drug interactions.
| Inhibitor | Transporter | Substrate | IC50 (µM) | Cell System |
| Cimetidine (B194882) | hOCT2 | Metformin (B114582) | 23.6 (Ki) | HEK293 |
| Cimetidine | hMATE1 | Metformin | 3.1 (Ki) | HEK293 |
| Cimetidine | hOCT2 | ASP+ | 24.5 | HEK293 |
| Cimetidine | hMATE1 | ASP+ | 0.23 | HEK293 |
| Pyrimethamine (B1678524) | hOCT2 | Metformin | 4.8 | HEK293 |
| Pyrimethamine | hMATE1 | Metformin | 0.131 | HEK293 |
Data sourced from multiple studies for illustrative purposes.[2][3][4][5]
Experimental Protocol: In Vitro OCT2 Inhibition Assay
This protocol describes a typical experiment to determine the IC50 of a test compound for the human OCT2 transporter.
1. Cell Culture:
- Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human OCT2 gene are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C and 5% CO2.[6]
- A control cell line (e.g., HEK293 cells transfected with an empty vector) is cultured in parallel.[6]
2. Uptake Assay:
- Cells are seeded into 24- or 48-well plates and grown to confluence.
- On the day of the experiment, the culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
- Cells are pre-incubated for 10-15 minutes with the transport buffer containing various concentrations of the test compound (this compound) or a vehicle control.
- The uptake is initiated by adding the transport buffer containing the test compound concentrations and a radiolabeled or fluorescent probe substrate for OCT2 (e.g., [14C]-Metformin or ASP+).[6][7]
- The incubation is carried out for a short period (e.g., 3-5 minutes) at 37°C, which should be within the linear range of uptake.[6]
3. Sample Analysis:
- The uptake is terminated by aspirating the uptake solution and rapidly washing the cells with ice-cold transport buffer.
- The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- For radiolabeled substrates, the radioactivity in the cell lysate is measured using a scintillation counter. For fluorescent substrates, fluorescence is measured with a plate reader.
- The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
4. Data Analysis:
- The transporter-mediated uptake is calculated by subtracting the uptake in the empty vector-transfected cells from the uptake in the OCT2-expressing cells.
- The percent inhibition at each concentration of the test compound is calculated relative to the vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing the In Vitro Workflow
Caption: Workflow for an in vitro transporter inhibition assay.
In Vivo Studies: Assessing Pharmacokinetics and Renal Clearance
In vivo studies in animal models are crucial for understanding how a compound behaves in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties. For compounds potentially cleared by the kidneys, these studies can determine the renal clearance and the impact of transporter interactions on systemic exposure.
Quantitative Data from In Vivo Pharmacokinetic Studies
In vivo studies generate pharmacokinetic parameters that describe the fate of a compound in the body. Key parameters related to renal function are presented in the table below. The values are hypothetical for this compound and serve to illustrate the data obtained from such studies.
| Parameter | Description | Example Value |
| CL_total | Total body clearance | 10 mL/min/kg |
| CL_renal | Renal clearance | 8 mL/min/kg |
| fe | Fraction excreted unchanged in urine | 0.8 |
| AUC | Area under the plasma concentration-time curve | 5000 ng*h/mL |
| t_1/2 | Elimination half-life | 2 hours |
Experimental Protocol: In Vivo Renal Clearance Study in Rats
This protocol outlines a typical procedure to measure the renal clearance of a test compound in rats.
1. Animal Preparation:
- Male Wistar or Sprague-Dawley rats are used.[8]
- The animals are anesthetized, and catheters are placed in the carotid artery (for blood sampling) and the jugular vein (for compound administration). A catheter is also placed in the bladder for urine collection.[9]
- A continuous infusion of an inulin (B196767) solution is often started to measure the glomerular filtration rate (GFR) concurrently.
2. Compound Administration:
- A bolus intravenous dose of this compound is administered, followed by a constant infusion to maintain a steady-state plasma concentration.
3. Sample Collection:
- Blood samples are collected from the arterial catheter at multiple time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes) during the infusion.
- Urine is collected from the bladder catheter over timed intervals (e.g., every 30 minutes).
4. Sample Analysis:
- Plasma is separated from the blood samples by centrifugation.
- The concentrations of this compound and inulin in plasma and urine are determined using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
- Renal clearance (CL_renal) is calculated using the formula: CL_renal = (Urine_concentration * Urine_flow_rate) / Plasma_concentration.
- Glomerular filtration rate (GFR) is calculated from the clearance of inulin.
- Net secretion or reabsorption: If CL_renal > GFR, net tubular secretion is occurring. If CL_renal < GFR, net tubular reabsorption is occurring.
- To confirm the involvement of specific transporters, the study can be repeated with the co-administration of a known inhibitor (e.g., cimetidine for OCT/MATE). A significant decrease in the renal clearance of the test compound would indicate a drug-drug interaction at the transporter level.
Visualizing the In Vivo Workflow
Caption: Workflow for an in vivo renal clearance study in rats.
The Renal Secretion Pathway
The following diagram illustrates the key transporters in the renal proximal tubule responsible for the secretion of organic cations from the blood into the urine. This is the primary pathway that would be investigated for a compound like this compound.
Caption: Secretion of organic cations in the kidney.
Conclusion
The investigation of the in vitro and in vivo properties of this compound, particularly its interaction with renal transporters, is essential for its development as a potential therapeutic agent or for understanding its disposition as a metabolite. While specific experimental data on this compound is not widely published, the methodologies described in this guide provide a robust framework for its characterization. In vitro assays offer mechanistic insights into transporter inhibition, while in vivo studies provide the pharmacokinetic data necessary to predict its behavior in a physiological system. A combined understanding from both approaches is critical for a comprehensive assessment of the compound's safety and efficacy profile.
References
- 1. 3-アミノピリジン-4-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic in vitro studies confirm that inhibition of the renal apical efflux transporter multidrug and toxin extrusion (MATE) 1, and not altered absorption, underlies the increased metformin exposure observed in clinical interactions with cimetidine, trimethoprim or pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimethamine [transportal.docking.org]
- 6. Substrate-Dependent Inhibition of the Human Organic Cation Transporter OCT2: A Comparison of Metformin with Experimental Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment and use of surgical rat models for assessment of organ specific in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Comparative analysis of 3-Aminoisonicotinic acid synthesis methods
A Comparative Analysis of Synthesis Methods for 3-Aminoisonicotinic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This compound, a valuable building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes.[1] This guide provides a comparative analysis of two prominent methods for its synthesis, offering detailed experimental protocols and quantitative data to inform methodological choices.
Comparative Performance of Synthesis Methods
The selection of a synthesis method is often guided by factors such as yield, reaction time, and the availability of starting materials. Below is a summary of the quantitative data for two variations of the Hofmann degradation approach for the synthesis of this compound.
| Method | Starting Material | Key Reagents | Reaction Time | Yield | Purity |
| Method 1 | 3,4-Pyridinedicarboximide (B189428) | Bromine, Sodium Hydroxide (B78521) | 40 minutes | 100% | >98% |
| Method 2 | 3,4-Pyridinedicarboximide | Bromine, Sodium Hydroxide | 1 hour | 57% | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. The following sections provide step-by-step methodologies for the two compared synthesis routes.
Method 1: Hofmann Degradation with Sulfuric Acid Work-up
This method employs a Hofmann degradation of 3,4-pyridinedicarboximide, followed by a sulfuric acid work-up to isolate the product.
Experimental Procedure:
-
Under ice-bath cooling, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous solution of sodium hydroxide (100 mL).
-
To this solution, add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (3,4-pyridinedicarboximide) (5.20 g, 35.1 mmol).
-
Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.
-
Heat the mixture to 90°C and stir for 40 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH of the solution to 3 with 50% sulfuric acid, which will cause the product to precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to afford this compound as a light yellow powder (5.00 g, 100% yield).[2]
Method 2: Hofmann Degradation with Acetic Acid Work-up
This variation of the Hofmann degradation utilizes acetic acid for the work-up procedure.
Experimental Procedure:
-
To an ice-cold mixture of 3,4-pyridinedicarboximide (5.2 g, 35.11 mmol) in 10% sodium hydroxide (85 mL), add bromine (1.84 mL, 35.8 mmol) dropwise.
-
Heat the resulting solution to 80°C for 1 hour.
-
Cool the reaction mixture on an ice bath.
-
Carefully adjust the acidity to pH 5.5 with acetic acid.
-
Collect the precipitate by filtration.
-
Wash the collected solid well with water and air dry to afford 3-aminopyridine-4-carboxylic acid (2.74 g, 57% yield).[3]
Synthesis Pathway and Experimental Workflow
Visualizing the synthesis pathway and experimental workflow can aid in understanding the logical progression of the chemical transformation and the subsequent procedural steps.
Caption: Hofmann degradation of 3,4-pyridinedicarboximide.
References
Benchmarking 3-Aminoisonicotinic Acid and its Derivatives Against Key Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document is intended to serve as a valuable resource for researchers in drug discovery and development by providing a side-by-side comparison of the inhibitory potencies of established inhibitors for these targets, along with detailed experimental protocols for assessing enzyme inhibition.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a critical target for immunosuppressive, anti-inflammatory, and anti-cancer therapies. Several derivatives of amino(iso)nicotinic acid have been patented as potent DHODH inhibitors.
Comparative Inhibitory Activity against DHODH
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized DHODH inhibitors.
| Inhibitor | Target Organism | IC50 (nM) |
| Brequinar | Human | 25 |
| Teriflunomide (A77 1726) | Human | 940 |
| Leflunomide | Human | >100,000 |
| Representative Amino(iso)nicotinic Acid Derivative | Human | 3 - 8 |
Note: The IC50 values for the amino(iso)nicotinic acid derivative are representative of a patented series and not for 3-aminoisonicotinic acid itself.
Signaling Pathway of DHODH in Pyrimidine Biosynthesis
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Derivatives of isonicotinic acid have been investigated as potential COX-2 inhibitors.
Comparative Inhibitory Activity against COX-2
The following table provides a comparison of the IC50 values for several well-known COX-1 and COX-2 inhibitors.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.6 | 0.04 | 190 |
| Rofecoxib | >1000 | 0.5 | >2000 |
| Ibuprofen | 13 | 344 | 0.04 |
| Diclofenac | 1.4 | 0.07 | 20 |
| Isonicotinic Acid Derivative (Example) | - | ~1.0-10 | - |
Note: The IC50 value for the isonicotinic acid derivative is an approximation based on published data for representative compounds and not for this compound itself.
Signaling Pathway of COX-2 in Inflammation
Caption: The COX-2 pathway in the synthesis of pro-inflammatory prostaglandins.
Experimental Protocols
General Enzyme Inhibition Assay Workflow
The following diagram illustrates a general workflow for determining the inhibitory activity of a compound against a target enzyme.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
DHODH Inhibition Assay Protocol
This protocol is based on a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Add 188 µL of assay buffer containing DHODH, decylubiquinone, and DCIP to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
COX-2 Inhibition Assay Protocol
This protocol outlines a common method for assessing COX-2 inhibitory activity.
Materials:
-
Purified ovine or human recombinant COX-2
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
To each well of a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound or DMSO (vehicle control).
-
Incubate the mixture at 37°C for 15 minutes.
-
Add TMPD to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm at multiple time points.
-
Determine the rate of reaction and calculate the percent inhibition for each concentration of the test compound to determine the IC50 value.
Conclusion
While direct experimental data on the enzyme inhibitory properties of this compound remains to be published, the compound serves as a highly valuable scaffold for the development of potent enzyme inhibitors. Its derivatives have shown significant activity against critical therapeutic targets such as DHODH and COX-2. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to benchmark their novel compounds, including new derivatives of this compound, against established inhibitors in the field. Further investigation into the direct inhibitory potential of this compound is warranted to fully understand its biological activity profile.
References
Comparative Analysis of 3-Aminoisonicotinic Acid and its Isomers in Experimental Research
For researchers and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step. This guide provides a comparative analysis of 3-Aminoisonicotinic acid and its structural isomers—picolinic acid, nicotinic acid, and isonicotinic acid. While direct comparative statistical data is limited in publicly available literature, this document synthesizes existing experimental findings to offer insights into their potential biological activities and applications.
Overview of Biological Activities
Pyridine carboxylic acid isomers, including picolinic, nicotinic, and isonicotinic acids, are recognized for their diverse biological activities.[1][2] These compounds and their derivatives have been investigated for their potential as enzyme inhibitors targeting a wide range of enzymes such as cyclooxygenase-2 (COX-2), urease, and various kinases.[1] Their therapeutic potential spans across multiple domains, including anti-inflammatory, antimicrobial, and anticancer applications.[1][2]
Comparative Biological Data
Direct quantitative comparison of the biological activities of this compound and its non-aminated isomers is challenging due to the lack of standardized side-by-side studies. However, individual studies on derivatives of these parent compounds provide valuable insights into their potential efficacy.
It is important to note that the following table summarizes data from different studies on various derivatives and should not be interpreted as a direct statistical comparison. The presented IC50 values indicate the half-maximal inhibitory concentration and are a measure of the potency of a substance in inhibiting a specific biological function.
| Compound/Derivative Class | Target/Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| Isonicotinate (B8489971) Derivative (Compound 5) | Reactive Oxygen Species (ROS) Inhibition | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 | [3][4] |
| Isonicotinate Derivative (Compound 6) | Reactive Oxygen Species (ROS) Inhibition | 8.6 ± 0.5 | Ibuprofen | 11.2 ± 1.9 | [3][4] |
| Isonicotinate Derivative (Compound 8a) | Reactive Oxygen Species (ROS) Inhibition | 19.6 ± 3.4 | Ibuprofen | 11.2 ± 1.9 | [3][4] |
| Isonicotinate Derivative (Compound 8b) | Reactive Oxygen Species (ROS) Inhibition | 3.7 ± 1.7 | Ibuprofen | 11.2 ± 1.9 | [3][4] |
| Nicotinic Acid | Cytochrome P450 2D6 (CYP2D6) Inhibition | Ki = 3.8 ± 0.3 mM | - | - | [5] |
| Nicotinamide (B372718) | Cytochrome P450 2D6 (CYP2D6) Inhibition | Ki = 19 ± 4 mM | - | - | [5] |
| Nicotinamide | Cytochrome P450 3A4 (CYP3A4) Inhibition | Ki = 13 ± 3 mM | - | - | [5] |
| Nicotinamide | Cytochrome P450 2E1 (CYP2E1) Inhibition | Ki = 13 ± 8 mM | - | - | [5] |
Signaling Pathway Involvement of a Pyridinecarboxylic Acid Derivative
Caption: Signaling pathway of a pyridinecarboxylic acid derivative (HP24).
Experimental Protocols
Detailed experimental protocols for the statistical analysis of this compound are not widely published. However, based on the activities of related compounds, the following general methodologies are relevant for comparative studies.
In Vitro Anti-Inflammatory Activity Assay (Reactive Oxygen Species Inhibition)
This protocol is adapted from a study on isonicotinate derivatives.[3][4]
-
Cell Source: Freshly collected human blood.
-
Assay Principle: Measurement of luminol-enhanced chemiluminescence produced by phagocytes during respiratory burst.
-
Procedure:
-
Diluted whole blood or isolated polymorphonuclear leukocytes (PMNs) are incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of serum opsonized zymosan.
-
Chemiluminescence is measured immediately using a luminometer.
-
Ibuprofen is used as a standard anti-inflammatory drug for comparison.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to the control (no compound).
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Macrophage Culture and Activation for Signaling Pathway Analysis
This is a general protocol for preparing macrophages to study the effects of compounds on signaling pathways, as suggested by the study on the pyridinecarboxylic acid derivative HP24.[6]
-
Cell Source: Bone marrow-derived macrophages (BMDMs) from mice.
-
Macrophage Differentiation:
-
Bone marrow cells are harvested from the femurs and tibias of mice.
-
Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.
-
-
Experimental Treatment:
-
Differentiated macrophages are plated and treated with the test compound (e.g., this compound or its alternatives) at various concentrations for specified time periods.
-
For inflammatory stimulation, cells can be co-treated with lipopolysaccharide (LPS).
-
-
Downstream Analysis:
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins like AKT and mTOR, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific phospho-antibodies.
-
Gene Expression Analysis (qPCR): To measure the expression of inflammatory or pro-angiogenic genes, RNA is extracted, reverse-transcribed to cDNA, and analyzed by quantitative PCR.
-
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Potential of 3-Aminoisonicotinic Acid in Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Aminoisonicotinic acid and its structural analogs as inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), a critical enzyme in the kynurenine (B1673888) pathway. The kynurenine pathway is implicated in a variety of neurological disorders, making its modulation a key area of interest for drug discovery. This document summarizes the available experimental data on potent inhibitors of 3HAO, details the experimental protocols for their validation, and visualizes the relevant biological pathway to inform further research and development.
Executive Summary
This compound, a pyridine (B92270) carboxylic acid derivative, holds potential as a modulator of enzymatic activity due to its structural similarity to known enzyme inhibitors. While direct peer-reviewed data on its inhibition of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) is not yet available, studies on its close structural analogs, 4-halo-3-hydroxyanthranilic acids, have demonstrated potent, competitive inhibition of this enzyme.[1] This guide presents a data-driven comparison of these analogs, providing a strong rationale for the investigation of this compound as a potential 3HAO inhibitor. The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways to support further research in this promising area.
Validation and Comparative Analysis of 3HAO Inhibitors
The inhibitory activity of 4-halogenated-3-hydroxyanthranilic acids against 3HAO has been quantified, providing a benchmark for the potential efficacy of this compound. The data is summarized in the table below.
| Compound | Apparent Ki (nM) |
| 4-Fluoro-3-hydroxyanthranilic acid | 190 |
| 4-Chloro-3-hydroxyanthranilic acid | 6 |
| 4-Bromo-3-hydroxyanthranilic acid | 4 |
Data sourced from a study on potent competitive inhibitors of 3-hydroxyanthranilic acid oxygenase in vitro.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of 3HAO inhibitors.
Synthesis of 4-halo-3-hydroxyanthranilates[2]
A solution of 4-halo-3-methoxyanthranilic acid (67.2 mmol) in freshly distilled 48% hydrobromic acid (75 mL) was heated to reflux for 12 hours. The solution was then cooled, and the excess hydrobromic acid was removed under reduced pressure using a rotary evaporator. The resulting salt was dissolved in water (50 mL), cooled to 0 °C, and the pH was adjusted to 4.0 with solid sodium hydroxide (B78521) while bubbling nitrogen gas through the solution. The resulting solid was filtered, washed with cold water, and dried to yield the 4-halo-3-hydroxyanthranilic acid.
3-Hydroxyanthranilate-3,4-dioxygenase (3HAO) Inhibition Assay[3]
The activity of 3HAO is monitored by measuring the increase in absorbance at 360 nm, which results from the production of 2-amino-3-carboxymuconic semialdehyde (ε360 = 47,500 M⁻¹ cm⁻¹). A typical reaction mixture consists of:
-
5-100 µM 3-hydroxyanthranilate (substrate)
-
20 pmol of reconstituted 3HAO
-
Inhibitor at various concentrations
-
10 mM phosphate (B84403) buffer, pH 7.2, to a final volume of 500 µL
The reaction is initiated by the addition of the enzyme. To determine if the inhibition is reversible, the enzyme can be inactivated by the inhibitor, followed by the removal of the inhibitor using rapid gel filtration, and then the enzymatic activity is remeasured.
Mandatory Visualizations
The Kynurenine Pathway and the Role of 3HAO
The following diagram illustrates the kynurenine pathway, highlighting the position of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) and its role in the conversion of 3-hydroxyanthranilic acid to quinolinic acid, a precursor to NAD.
References
Safety Operating Guide
Proper Disposal of 3-Aminoisonicotinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Aminoisonicotinic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Hazard Identification and Safety Precautions
This compound presents several hazards that necessitate careful handling. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to the precautionary statements outlined in the Safety Data Sheet (SDS) is crucial to minimize risks.
Table 1: Hazard and Precautionary Statements for this compound
| Category | Statement Code | Description |
| Hazard Statements | H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] | |
| H335 | May cause respiratory irritation.[1][2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] | |
| P362 | Take off contaminated clothing and wash before reuse.[1] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] | |
| P405 | Store locked up.[1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Ensure adequate ventilation in the affected area. If the spill is significant, evacuate non-essential personnel.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: Prevent the further spread of the spill.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by water.
-
Waste Disposal: The collected waste material is considered hazardous and must be disposed of according to the procedures outlined below.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1] Do not discharge it into drains or the environment.
-
Waste Collection:
-
Place waste this compound into a clearly labeled, sealed container.
-
Ensure the container is compatible with the chemical.
-
Do not mix with other incompatible wastes.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Keep the container tightly closed.
-
-
Documentation:
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.
-
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a certified hazardous waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Always adhere to all federal, state, and local regulations concerning hazardous waste disposal.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Aminoisonicotinic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for 3-Aminoisonicotinic acid.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2][3]
It is crucial to use appropriate personal protective equipment and follow safe laboratory practices to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and solid particles.[1][4][5] |
| Skin Protection | Nitrile gloves. A lab coat or disposable gown should also be worn. | To prevent skin contact.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level dust respirator. | To be used when handling the powder outside of a chemical fume hood or if dust generation is likely.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety and to maintain the integrity of the experiment.
-
Preparation:
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area to remove any residual contamination.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including excess this compound, contaminated PPE, and disposable labware, in a designated and clearly labeled hazardous waste container.[7]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[7]
-
For larger spills, evacuate the area and follow your institution's established emergency spill response procedures.
-
-
Final Disposal:
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
